P-gp inhibitor 29
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H26N6OS |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[1-phenyl-3-(2,4,5-trimethylphenyl)pyrazol-5-yl]acetamide |
InChI |
InChI=1S/C25H26N6OS/c1-15-11-17(3)20(12-16(15)2)21-13-22(31(30-21)19-7-5-4-6-8-19)26-23(32)14-33-25-27-24(28-29-25)18-9-10-18/h4-8,11-13,18H,9-10,14H2,1-3H3,(H,26,32)(H,27,28,29) |
Clave InChI |
DBAZHNMKICPZRD-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
P-gp Inhibitor 29: A Technical Guide to its Mechanism of Action and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of P-gp inhibitor 29, a potent and specific allosteric inhibitor of P-glycoprotein (P-gp). The document details its method of inhibition, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its evaluation.
Core Mechanism of Action
This compound acts as a highly potent, allosteric inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer. Unlike many P-gp inhibitors, compound 29 is not a transport substrate for P-gp itself.[1] Its mechanism of action is centered on the inhibition of P-gp's ATPase activity, which is essential for the energy-dependent efflux of cytotoxic drugs from cancer cells.
Computational docking studies and subsequent biophysical analyses have revealed that this compound binds to a putative allosteric site. This site is located in the N-terminal half of the protein, near the interface of the two nucleotide-binding domains (NBDs), but significantly outside of the ATP-binding sites themselves.[2] This allosteric binding is thought to induce conformational changes that prevent the efficient hydrolysis of ATP, thereby crippling the pump's function without directly competing with ATP for its binding site.[2] Evidence supporting this includes the observation that inhibitor 29 does not affect the binding of ATP analogs to P-gp.[2] By inhibiting ATPase activity, this compound effectively traps chemotherapeutic agents inside cancer cells, restoring their cytotoxic effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and its variants in overcoming multidrug resistance.
Table 1: IC50 Values for this compound in Reversing Paclitaxel (B517696) Resistance
| Cell Line | P-gp Inhibitor Concentration (µM) | Paclitaxel IC50 (nM) | Fold Sensitization |
| DU145-TxR | 0 | >10,000 | - |
| DU145-TxR | 3 | ~2120 | ~4.7 |
| DU145-TxR | 5 | ~500 | ~20 |
| DU145-TxR | 7 | ~200 | ~50 |
| DU145-TxR | 10 | ~100 | ~100 |
Data compiled from multiple sources demonstrating the dose-dependent reversal of paclitaxel resistance in P-gp overexpressing DU145-TxR prostate cancer cells.[2][3]
Table 2: Comparison of Paclitaxel IC50 Values with this compound and its Variants in DU145-TxR Cells
| Inhibitor (10 µM) | Paclitaxel IC50 (nM) | Fold Sensitization Compared to Paclitaxel Alone |
| Paclitaxel Alone | >10,000 | - |
| Compound 29 | ~100 | ~100 |
| Variant 216 | Marginally better than 29 at lower concentrations | - |
| Variant 227 | <10 | >1000 |
| Variant 231 | <20 | >500 |
| Variant 541 | <10 | >1000 |
| Variant 551 | <10 | >1000 |
This table highlights the improved efficacy of computationally designed variants of this compound in sensitizing multidrug-resistant prostate cancer cells to paclitaxel.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
P-gp ATPase Activity Assay
This assay directly measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
Purified P-gp membrane vesicles
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
ATP solution (e.g., 100 mM stock)
-
This compound stock solution (in DMSO)
-
Positive control stimulator (e.g., Verapamil)
-
Baseline inhibitor (e.g., sodium orthovanadate)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based solution)
-
96-well microplate
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add the diluted this compound, positive control, or baseline inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding MgATP to a final concentration of approximately 5 mM.
-
Incubate at 37°C for 20-40 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an SDS solution.
-
Add the phosphate detection reagent to each well and incubate at room temperature for 20-30 minutes for color development.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~650 nm).
-
Calculate the vanadate-sensitive ATPase activity and express the activity in the presence of inhibitor 29 as a percentage of the basal activity.
Calcein-AM Accumulation Assay
This cell-based assay assesses the ability of this compound to block the efflux of the fluorescent P-gp substrate, Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., DU145-TxR, A2780ADR)
-
Parental non-overexpressing cells (e.g., DU145, A2780)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Calcein-AM stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Wash the cells with assay buffer.
-
Add the compound dilutions to the wells and incubate at 37°C for 30 minutes.
-
Add Calcein-AM to a final concentration of ~0.25-1 µM to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells twice with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~515 nm) or a flow cytometer.
-
The increase in fluorescence in the presence of the inhibitor corresponds to the inhibition of P-gp activity.
MTT Cell Viability Assay
This assay determines the ability of this compound to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.
Materials:
-
P-gp overexpressing cells (e.g., DU145-TxR)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
Protocol:
-
Seed the P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in the culture medium, both in the presence and absence of a fixed concentration of this compound.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of ~570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic agent in the presence and absence of the inhibitor.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
References
- 1. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay: Reversal of P-gp mediated multidrug resistance in human DU145-TxR cells overexpressing P-gp assessed as potentiation of paclitaxel-induced cyt... - ChEMBL [ebi.ac.uk]
An In-Depth Technical Guide to the Allosteric Inhibition of P-glycoprotein by Compound 29
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of P-glycoprotein (P-gp) by compound 29, a promising agent for overcoming multidrug resistance (MDR) in cancer. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying processes.
Introduction to P-glycoprotein and Allosteric Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2] One strategy to combat P-gp-mediated MDR is the use of inhibitors. Allosteric inhibitors, which bind to a site distinct from the substrate-binding or ATP-binding sites, offer a promising therapeutic approach by modulating the protein's function without directly competing with substrates or ATP.[3]
Compound 29, with the chemical name 2-[(5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-phenyl-5-(2,4,5-trimethylphenyl)-pyrazol-3-yl], has been identified as a potent allosteric inhibitor of P-gp.[4] Computational and experimental studies have revealed that it effectively inhibits P-gp's efflux function, leading to increased intracellular accumulation of chemotherapeutic drugs and resensitization of resistant cancer cells.[4][5]
Mechanism of Allosteric Inhibition by Compound 29
Compound 29 exerts its inhibitory effect through a distinct allosteric mechanism. Computational docking studies and subsequent biochemical assays have elucidated its unique mode of action.
Binding Site: Unlike many P-gp inhibitors that compete with drug substrates or ATP, compound 29 binds to a putative allosteric site located in the N-terminal half of the protein. This site is situated near the interface of the two nucleotide-binding domains (NBDs) but significantly outside of the ATP-binding sites themselves.[4]
Inhibitory Action: The binding of compound 29 to this allosteric site is proposed to lock P-gp in a conformation that is incompatible with its normal catalytic cycle. This conformational restriction likely impairs the necessary structural changes that couple ATP hydrolysis to substrate transport, thereby inhibiting the pump's efflux activity.[4] This mechanism is supported by the observation that compound 29 inhibits both the basal and substrate-stimulated ATPase activity of P-gp.[4]
dot
Caption: Proposed mechanism of P-glycoprotein inhibition by compound 29.
Quantitative Data
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory effects of compound 29 on P-glycoprotein.
P-gp ATPase Activity Assay
This assay measures the effect of compound 29 on the ATP hydrolysis rate of P-gp, which is directly coupled to its transport activity.
Materials:
-
Purified P-gp membrane vesicles
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Compound 29 stock solution (in DMSO)
-
P-gp substrate (e.g., verapamil) for stimulated activity (optional)
-
Inorganic phosphate (B84403) (Pi) detection reagent (e.g., BIOMOL Green)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of compound 29 in Assay Buffer.
-
In a 96-well plate, add the P-gp membrane vesicles to each well.
-
Add the different concentrations of compound 29 to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sodium orthovanadate).
-
To measure the effect on substrate-stimulated ATPase activity, add a known P-gp substrate like verapamil (B1683045) to a parallel set of wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATPase reaction proceeds linearly.
-
Stop the reaction by adding the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL Green).
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Determine the percent inhibition of ATPase activity at each concentration of compound 29 relative to the vehicle control.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of P-glycoprotein Inhibitor 29 (SMU-29)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the novel P-glycoprotein (P-gp) inhibitor, compound 29 (also referred to as SMU-29). P-gp is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. The development of potent and specific P-gp inhibitors that are not themselves substrates of the pump is a critical strategy to overcome MDR. This document details the quantitative data, experimental methodologies, and the logical framework for the development and optimization of SMU-29 and its analogs.
Introduction to P-gp Inhibitor SMU-29
SMU-29 is a novel P-gp inhibitor identified through in silico screening of large compound libraries. The primary goal of the screening process was to discover molecules that specifically target the nucleotide-binding domains (NBDs) of P-gp, thereby inhibiting its ATPase activity and, consequently, its drug efflux function. A key selection criterion was that these inhibitors should not be substrates for P-gp transport, a common failing of previous generations of P-gp inhibitors which led to their clinical failure.
The initial discovery of SMU-29 was reported by Brewer et al. in 2014, who identified four compounds that inhibited P-gp's ATP hydrolysis in vitro through a high-throughput computational screening process.[1][2] Subsequent studies by Follit et al. in 2015 confirmed that three of these compounds, including SMU-29, could reverse P-gp-mediated multidrug resistance in cultured prostate cancer cells, restoring their sensitivity to chemotherapeutic agents like paclitaxel (B517696).[2] Further optimization and SAR studies have been conducted to improve the efficacy of this class of inhibitors.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of SMU-29 and its optimized analogs. The data is primarily derived from studies on P-gp overexpressing cancer cell lines, such as the paclitaxel-resistant prostate cancer cell line DU145TXR.
Table 1: Effect of SMU-29 Analogs on P-gp ATPase Activity
| Compound | Effect on Basal ATPase Activity | Effect on Verapamil-Stimulated ATPase Activity | Compound is a P-gp Transport Substrate? |
| SMU-29 | No significant effect | Inhibitor | No |
| SMU29-216 | No significant effect | Inhibitor | No |
| SMU29-227 | No significant effect | Inhibitor | No |
| SMU29-231 | Inhibitor | Inhibitor | No |
| SMU29-541 | No significant effect | Inhibitor | No |
| SMU29-551 | Stimulator | No significant effect | Yes |
| SMU29-280 | Stimulator | Stimulator | Yes |
| SMU29-286 | No significant effect | No significant effect | Yes |
Data adapted from "Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches"[3]
Table 2: Efficacy of SMU-29 Analogs in Re-sensitizing DU145TXR Cells to Paclitaxel
| Compound (at 3 µM) | Fold-decrease in Paclitaxel IC50 (relative to paclitaxel alone) | Fold-decrease in Paclitaxel IC50 (relative to SMU-29) |
| SMU-29 | ~3.3 | 1.0 |
| SMU29-216 | ~8.0 | ~2.4 |
| SMU29-227 | >8.0 | >2.4 |
| SMU29-231 | >8.0 | >2.4 |
| SMU29-541 | >8.0 | >2.4 |
| SMU29-551 | >8.0 | >2.4 |
Data interpreted from graphical representations in "Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches"[3]
Structure-Activity Relationship (SAR) Analysis
The development of more potent analogs of SMU-29 has been guided by a combination of computational modeling and traditional structure-based design. The core scaffold of SMU-29 presents several opportunities for modification to enhance its binding affinity to the NBDs of P-gp.
The key findings from the SAR studies are as follows:
-
Targeting the Nucleotide-Binding Domains (NBDs): The primary mechanism of action for SMU-29 and its effective analogs is the inhibition of P-gp's ATPase activity. This is achieved through binding to the NBDs, which prevents the hydrolysis of ATP required for the conformational changes that drive drug efflux.
-
Avoidance of the Drug-Binding Domains (DBDs): A critical aspect of the in silico screening process was the exclusion of compounds predicted to bind to the transmembrane drug-binding domains of P-gp. This strategy was employed to identify inhibitors that are not themselves substrates for P-gp transport, a significant advantage over many previous P-gp inhibitors.
-
Computational Optimization: A novel computational tool, ChemGen, was utilized to generate virtual libraries of SMU-29 variants with modifications aimed at improving their binding affinity to the NBDs. This approach led to the identification of several analogs with enhanced efficacy in reversing MDR.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of SMU-29 and its analogs.
P-gp Inhibition Assay (Calcein-AM Uptake Assay)
This assay is a high-throughput method to assess the inhibitory activity of compounds on P-gp function.[5][6][7]
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent molecule calcein (B42510). In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the intracellular accumulation of calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence.
Detailed Methodology:
-
Cell Seeding: P-gp overexpressing cells (e.g., DU145TXR or A2780ADR) are seeded in 96-well black, clear-bottom plates and allowed to adhere overnight.
-
Compound Pre-incubation: The culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are then pre-incubated with various concentrations of the test compounds (e.g., SMU-29 and its analogs) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Calcein-AM Addition: A solution of Calcein-AM is added to each well to a final concentration of approximately 0.5-1 µM.
-
Incubation: The plate is incubated at 37°C for a period of 30-60 minutes, protected from light.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the vehicle control is indicative of P-gp inhibition. IC50 values can be calculated from the dose-response curves.
Cytotoxicity and MDR Reversal Assay (MTT or Resazurin (B115843) Assay)
This assay is used to determine the ability of P-gp inhibitors to re-sensitize MDR cancer cells to chemotherapeutic drugs.[8][9][10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin assays are colorimetric methods used to assess cell viability. Viable cells with active metabolism can reduce MTT to a purple formazan (B1609692) product or resazurin to the fluorescent resorufin (B1680543). The amount of color change or fluorescence is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: MDR cancer cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed concentration of the P-gp inhibitor (e.g., SMU-29).
-
Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the chemotherapeutic to manifest (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.
-
Resazurin Assay: Resazurin solution is added to each well, and the plate is incubated for 1-4 hours.
-
-
Absorbance/Fluorescence Measurement:
-
MTT Assay: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Resazurin Assay: The fluorescence of resorufin is measured with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.
-
-
Data Analysis: The IC50 values of the chemotherapeutic agent in the presence and absence of the P-gp inhibitor are calculated. The fold-reversal of resistance is determined by dividing the IC50 of the chemotherapeutic alone by the IC50 in the presence of the inhibitor.
Visualizations
Logical Workflow for the Discovery and Optimization of SMU-29
Caption: Workflow for the discovery and optimization of SMU-29.
Proposed Mechanism of Action of SMU-29
Caption: Proposed mechanism of P-gp inhibition by SMU-29.
References
- 1. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of P-gp Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of P-glycoprotein (P-gp) inhibitor 29, a promising agent for overcoming multidrug resistance (MDR) in cancer. P-gp, an ATP-binding cassette (ABC) transporter, is a key contributor to MDR by actively effluxing a broad range of chemotherapeutic drugs from cancer cells. Inhibitor 29, identified through computational modeling, acts as an allosteric inhibitor of P-gp, effectively reversing MDR in preclinical studies. This document details the synthetic route, experimental protocols for its biological characterization, and quantitative data on its efficacy. Furthermore, it includes visualizations of its mechanism of action, experimental workflows, and the logical framework behind its discovery, providing a thorough resource for researchers in oncology and medicinal chemistry.
Discovery and Rationale
P-gp inhibitor 29, with the chemical name 2-[(5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-phenyl-5-(2,4,5-trimethylphenyl)-pyrazol-3-yl], was discovered through a targeted in silico screening approach.[1] The primary goal was to identify compounds that could inhibit P-gp's function without being substrates for the transporter themselves, a common pitfall of many P-gp inhibitors that can lead to complex pharmacokinetic interactions and toxicity.
The computational strategy focused on identifying molecules that would bind to an allosteric site on P-gp, distant from the well-characterized nucleotide-binding domains (NBDs) and substrate-binding domains.[1] This approach was hypothesized to reduce off-target effects. The binding pose of inhibitor 29, predicted by docking studies, is located in the N-terminal half of P-gp, near the interface of the two NBDs.[1] Biophysical and biochemical studies confirmed that inhibitor 29 inhibits the ATPase activity of P-gp without affecting ATP binding, consistent with an allosteric mechanism of action.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent synthesis strategy, involving the preparation of two key intermediates: 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide (the "Eastern" portion) and 5-cyclopropyl-4H-1,2,4-triazole-3-thiol (the "Western" portion). These intermediates are then coupled to yield the final product.
Synthesis of 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide
The synthesis of this chloroacetamide intermediate is a multi-step process starting from diazoacetonitrile.
Experimental Protocol:
-
Synthesis of Trimethylphenyl Propanenitrile: A solution of diazoacetonitrile in dichloromethane (B109758) is added dropwise to a solution of 1,2,4-trimethylbenzene (B165218) and a Lewis acid catalyst (e.g., boron trifluoride etherate) in dichloromethane at 0 °C. The reaction is stirred overnight at room temperature. The crude product is purified by column chromatography.
-
Synthesis of Amino-phenyl Pyrazole (B372694): The trimethylphenyl propanenitrile is reacted with phenylhydrazine (B124118) in the presence of a base such as sodium ethoxide in ethanol. The mixture is heated under reflux. After cooling, the product is isolated by filtration.
-
Synthesis of 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide: The amino-phenyl pyrazole is dissolved in dichloromethane and cooled in an ice bath. Chloroacetyl chloride is added dropwise, and the reaction mixture is stirred overnight at room temperature. The product is then isolated and purified.
Synthesis of 5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This intermediate can be synthesized from cyclopropanecarboxylic acid.
Experimental Protocol:
-
Formation of the Hydrazide: Cyclopropanecarboxylic acid is converted to its corresponding hydrazide by reaction with hydrazine (B178648) hydrate.
-
Reaction with Thiocyanate (B1210189): The hydrazide is then reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an acid to form a thiosemicarbazide (B42300) intermediate.
-
Cyclization: The thiosemicarbazide is cyclized to the triazole-thiol by heating in the presence of a base, such as sodium hydroxide.
Final Coupling Step
The final step involves the S-alkylation of the triazole-thiol with the chloroacetamide intermediate.
Experimental Protocol:
-
Reaction Setup: 5-cyclopropyl-4H-1,2,4-triazole-3-thiol and 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: A base, such as cesium carbonate or potassium carbonate, is added to the mixture to facilitate the nucleophilic substitution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is then poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Biological Evaluation
The biological activity of this compound has been assessed through a series of in vitro assays to determine its efficacy in reversing multidrug resistance.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its variants in P-gp-overexpressing cancer cell lines.
Table 1: Reversal of Paclitaxel Resistance in DU145TXR Cells
| Compound | Concentration (µM) | Paclitaxel IC50 (nM) | Fold Improvement |
| Control (Paclitaxel alone) | - | >1000 | - |
| Inhibitor 29 | 3 | 148.3 | - |
| 5 | 87.8 | - | |
| 7 | 59.8 | - | |
| 10 | 29.5 | - | |
| Variant 227 | 3 | 38.4 | 3.9 |
| 5 | 18.2 | 4.8 | |
| 7 | 10.5 | 5.7 | |
| 10 | 5.2 | 5.7 | |
| Variant 231 | 3 | 45.7 | 3.2 |
| 5 | 22.1 | 4.0 | |
| 7 | 13.1 | 4.6 | |
| 10 | 6.8 | 4.3 | |
| Variant 541 | 3 | 42.1 | 3.5 |
| 5 | 19.8 | 4.4 | |
| 7 | 11.2 | 5.3 | |
| 10 | 5.9 | 5.0 | |
| Variant 551 | 3 | 35.2 | 4.2 |
| 5 | 16.5 | 5.3 | |
| 7 | 9.8 | 6.1 | |
| 10 | 4.8 | 6.1 |
Data extracted from studies on the DU145TXR prostate cancer cell line, which overexpresses P-gp.[1]
Table 2: Calcein (B42510) AM Accumulation in DU145TXR Cells
| Compound | Relative Fluorescence Units (RFU) |
| Control (DMSO) | ~2000 |
| Inhibitor 29 | ~6000 |
| Variant 227 | ~4500 |
| Variant 231 | ~5000 |
| Variant 541 | ~4800 |
| Variant 551 | ~6200 |
Data represents the relative fluorescence of cellular calcein over time, indicating the inhibition of P-gp-mediated efflux of the fluorescent substrate Calcein AM.[1]
Experimental Protocols
This assay is used to assess the cytotoxicity of chemotherapeutic agents in the presence or absence of P-gp inhibitors.
Protocol:
-
Cell Seeding: DU145TXR cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) alone or in combination with different concentrations of this compound or its variants. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.
This assay measures the ability of P-gp inhibitors to block the efflux of the fluorescent P-gp substrate, Calcein AM.
Protocol:
-
Cell Preparation: DU145TXR cells are seeded in a 96-well black, clear-bottom plate and grown to confluence.
-
Inhibitor Pre-incubation: The cells are pre-incubated with this compound or its variants at the desired concentration for 1 hour at 37°C.
-
Calcein AM Loading: Calcein AM is added to each well to a final concentration of 1 µM, and the plate is incubated for another hour at 37°C.
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein AM.
-
Fluorescence Measurement (Accumulation): The intracellular fluorescence is immediately measured using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Retention Measurement: For retention studies, after washing, fresh medium with or without the inhibitor is added, and the fluorescence is measured at various time points to determine the rate of efflux.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed allosteric inhibition mechanism of this compound.
References
in silico identification of P-gp inhibitor 29
An in-depth technical guide on the in silico identification of P-glycoprotein (P-gp) inhibitor 29 for researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that belongs to the ATP-binding cassette (ABC) transporter family.[1] It plays a crucial physiological role by protecting tissues from toxic xenobiotics.[1] However, its overexpression in cancer cells is a primary mechanism behind multidrug resistance (MDR), a phenomenon that significantly hinders the efficacy of chemotherapy by actively pumping anticancer drugs out of the cell.[2][3] Consequently, the development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and resensitize cancer cells to chemotherapeutic agents.[4]
Traditional drug discovery methods are often time-consuming and costly. In silico or computational approaches, such as virtual screening and molecular docking, provide a rapid and cost-effective platform for identifying novel inhibitor candidates. This guide focuses on compound 29, a P-gp inhibitor identified through an extensive in silico screening process designed to find molecules that specifically target the transporter's energy-providing nucleotide-binding domains (NBDs) rather than the promiscuous drug-binding domains. Compound 29 was computationally predicted to be an allosteric inhibitor and was subsequently validated in vitro for its ability to reverse the MDR phenotype in cancer cells.
In Silico Discovery and Molecular Docking of Inhibitor 29
The identification of inhibitor 29 was the result of a targeted computational strategy aimed at discovering novel mechanisms of P-gp inhibition. The goal was to identify small molecules that inhibit P-gp function without being transport substrates themselves, a common pitfall of previous generations of inhibitors.
Virtual Screening and Docking Workflow
The general workflow involved a multi-step computational pipeline:
-
Target Preparation : A structural homology model of human P-gp was utilized as the receptor for docking studies. This model was based on the crystal structure of a homologous bacterial ABC transporter, Sav1866, which provided a reliable representation of the NBDs in a conformation suitable for nucleotide binding.
-
Library Screening : A large database of drug-like small molecules was screened. A key aspect of the strategy was the use of subtractive docking experiments. This novel approach aimed to identify ligands that showed a high binding affinity for the nucleotide-binding domains but a low affinity for the drug-binding domains, thereby filtering out potential P-gp substrates.
-
Targeted Docking : Following the initial screening, more focused docking studies were performed. For compound 29, the docking target was a putative allosteric site located on the N-terminal half of the protein, near the interface of the two NBDs but significantly outside the primary ATP-binding sites.
-
Hit Selection : Compounds were ranked based on their predicted binding affinities and interactions with the target site. Compound 29 was selected from a group of four promising candidates for further experimental validation.
Predicted Binding Mode of Inhibitor 29
Molecular docking studies predicted that compound 29 binds to a putative allosteric site located in the N-terminal nucleotide-binding domain (NBD). This binding site is distinct from the catalytic sites where ATP binds and is hydrolyzed. The computational model showed the trimethylphenyl group of compound 29 fitting snugly into a cavity, while the cyclopropyl (B3062369) end of the molecule was near a larger, unoccupied hydrophobic pocket, suggesting potential for further optimization. This allosteric binding mechanism is consistent with experimental findings that compound 29 inhibits P-gp's ATPase activity without directly competing with nucleotide binding.
| Table 1: Computational Docking Details for Inhibitor 29 | |
| Parameter | Description |
| Protein Target | Human P-gp Homology Model |
| Binding Site | Putative allosteric site on the N-terminal NBD |
| Key Interaction Residues | Residues within 5.0 Å of the docked inhibitor were identified, distinguishing its binding location from the ATP- and ADP-binding sites. |
| Predicted Inhibition Mechanism | Allosteric inhibition of ATP hydrolysis |
Experimental Validation and Biological Activity
Following its in silico identification, compound 29 was synthesized and subjected to a series of in vitro assays to validate its predicted activity as a P-gp inhibitor.
P-gp ATPase Activity Assay
P-gp's transport function is fueled by ATP hydrolysis. This activity is stimulated by the presence of transport substrates. An in vitro ATPase assay using purified P-gp demonstrated that compound 29 effectively inhibited verapamil-stimulated ATP hydrolysis. This confirmed that compound 29 functionally impairs the pump's activity. Importantly, compound 29 did not stimulate basal ATP hydrolysis, indicating it is not a transport substrate itself.
Chemosensitization in MDR Cancer Cells
The ultimate goal of a P-gp inhibitor is to restore the sensitivity of resistant cancer cells to chemotherapy. The ability of compound 29 to achieve this was tested in the multidrug-resistant human prostate cancer cell line DU145TXR, which overexpresses P-gp. When co-administered with the chemotherapeutic drug paclitaxel (B517696), compound 29 dramatically increased its cytotoxicity. This demonstrates a potent reversal of the MDR phenotype.
| Table 2: Biological Activity of P-gp Inhibitor 29 | |
| Assay | Result |
| Target Cell Line | DU145TXR (Human Prostate Cancer, P-gp Overexpressing) |
| Chemotherapeutic Agent | Paclitaxel |
| Inhibitor Concentration | 25 µmol/L |
| Sensitization Factor | 800-fold sensitization to paclitaxel |
| Effect on Parental Cell Line (DU145) | No significant effect on cell viability |
In Silico-Guided Optimization of Inhibitor 29
A key advantage of computational discovery is the ability to guide lead optimization. Analysis of the docked pose of inhibitor 29 revealed that one end of the molecule could be modified to better occupy a large hydrophobic pocket in the protein, potentially increasing binding affinity and efficacy.
To explore this, a computational medicinal chemistry program, ChemGen, was used to virtually synthesize 647 variants of compound 29 by modifying its "Western" half (the thiol-derived portion containing the cyclopropyl group). These variants were then docked to the allosteric site and counterscreened for low affinity to the drug-binding domains. This process identified several variants predicted to have a higher affinity for P-gp than the parent compound. Subsequent synthesis and biological testing confirmed that several of these computationally designed variants were indeed more potent at resensitizing MDR cells to paclitaxel than the original inhibitor 29.
| Table 3: Comparison of Optimized Variants with Inhibitor 29 | |
| Compound | Key Finding |
| Inhibitor 29 (Parental) | Effective P-gp inhibitor, reverses paclitaxel resistance. |
| Variant 227 | Showed improved resensitization of MDR cells to paclitaxel compared to compound 29. |
| Variant 231 | Showed improved resensitization of MDR cells to paclitaxel compared to compound 29. |
| Variant 541 | Showed improved resensitization of MDR cells to paclitaxel compared to compound 29. |
| Variant 551 | Showed improved resensitization of MDR cells to paclitaxel compared to compound 29. |
P-gp Expression and Regulatory Signaling Pathways
The expression of P-gp is not static and is regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial as they represent potential targets for modulating P-gp expression. Several key pathways have been identified:
-
PI3K/Akt Pathway : This pathway is known to positively regulate the expression of P-gp.
-
Wnt/β-catenin Pathway : Activation of this pathway has also been shown to upregulate P-gp expression.
-
MAPK Pathways : This family of pathways, including the classical MAPK/ERK, p38 MAPK, and JNK pathways, plays a complex role. The MAPK/ERK pathway is generally involved in the positive regulation of P-gp, while the p38 MAPK pathway can negatively regulate its expression.
-
Transcription Factors : Pathways often converge on transcription factors such as NF-κB, YB-1, and p53, which can directly bind to the promoter region of the P-gp gene (ABCB1) to control its transcription.
Methodologies
Molecular Docking Protocol
-
Receptor Preparation : A 3D structural model of human P-gp is prepared. This may involve using an existing crystal structure (e.g., of murine P-gp) or a high-quality homology model. The structure is processed to remove water molecules, add hydrogen atoms, and assign charges.
-
Ligand Preparation : The 3D structure of the ligand (e.g., inhibitor 29) is generated and energy-minimized.
-
Grid Generation : A docking grid box is defined around the target binding site. For inhibitor 29, this box was centered on the putative allosteric site on the NBD.
-
Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the defined grid box. The algorithm samples various poses and scores them based on a scoring function that estimates binding affinity.
-
Pose Analysis : The resulting poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.
P-gp ATPase Activity Assay
-
Preparation : Purified P-gp embedded in lipid nanodiscs or vesicles is used.
-
Reaction Setup : The reaction mixture contains P-gp, a buffer solution, ATP, and a P-gp transport substrate (e.g., verapamil) to stimulate activity.
-
Inhibition : Test compounds (like inhibitor 29) are added to the reaction mixture at various concentrations.
-
Incubation : The reaction is initiated by adding ATP and incubated at 37°C.
-
Measurement : The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released, typically using a colorimetric method like the vanadate-molybdate assay. The decrease in phosphate release in the presence of the inhibitor compared to the control indicates inhibitory activity.
Cell Viability (MTT) Assay for Chemosensitization
-
Cell Seeding : P-gp-overexpressing cells (e.g., DU145TXR) and their parental, drug-sensitive counterparts (e.g., DU145) are seeded into 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with a dilution series of the P-gp inhibitor (e.g., compound 29) in the presence of a fixed, sub-lethal concentration of a chemotherapeutic agent (e.g., paclitaxel). Control wells include cells treated with the inhibitor alone, the chemotherapeutic alone, or vehicle.
-
Incubation : The plates are incubated for a set period, typically 48-72 hours, to allow the drugs to take effect.
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Quantification : The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 values (concentration of drug required to inhibit cell growth by 50%) are then calculated to determine the degree of chemosensitization.
References
- 1. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
P-gp Inhibitor 29: A Non-Transport Substrate Approach to Overcoming Multidrug Resistance
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer therapy.[1][2][3] This efflux pump, encoded by the ABCB1 gene, actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4][5] A significant challenge in the development of P-gp inhibitors has been that many are also substrates of the transporter, leading to their own efflux and limiting their effectiveness. This guide focuses on P-gp inhibitor 29, a novel compound that circumvents this issue by acting as a potent inhibitor without being a transport substrate of P-gp. This unique characteristic makes it a promising candidate for co-administration with chemotherapeutic drugs to overcome MDR.
Compound 29 and its optimized variants have demonstrated significant efficacy in reversing paclitaxel (B517696) resistance in cancer cell lines overexpressing P-gp. Mechanistically, these inhibitors have been shown to target and inhibit the ATP hydrolysis function of P-gp, a critical step in the transport cycle. This guide will provide a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks associated with the characterization of this compound as a non-transport substrate.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound and its variants in reversing multidrug resistance.
Table 1: Reversal of Paclitaxel Resistance in DU145TXR Cells by this compound and its Variants
| Compound | Concentration (µM) | Paclitaxel IC₅₀ (nM) | Fold Sensitization (Compared to Paclitaxel Alone) |
| Paclitaxel Alone | - | ~5000 | 1 |
| 29 | 3 | ~1250 | 4 |
| 5 | ~500 | 10 | |
| 7 | ~250 | 20 | |
| 10 | ~50 | 100 | |
| Variant 227 | 3 | ~300 | ~17 |
| 10 | <10 | >500 | |
| Variant 231 | 3 | ~250 | 20 |
| 10 | <10 | >500 | |
| Variant 541 | 3 | ~150 | ~33 |
| 10 | <10 | >500 | |
| Variant 551 | 3 | ~130 | ~38 |
| 10 | <10 | >500 |
DU145TXR is a prostate cancer cell line that overexpresses P-glycoprotein.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize this compound.
Reversal of Paclitaxel Resistance Assay
This assay evaluates the ability of a compound to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent.
-
Cell Line: DU145TXR (human prostate cancer cell line overexpressing P-gp).
-
Materials:
-
Paclitaxel (PTX)
-
P-gp inhibitor (e.g., compound 29 or its variants)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture medium and supplements
-
-
Procedure:
-
Seed DU145TXR cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of paclitaxel, either alone or in combination with a fixed concentration of the P-gp inhibitor (e.g., 3, 5, 7, or 10 µM).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of paclitaxel from the dose-response curves.
-
Calcein (B42510) AM Accumulation Assay
This assay is used to assess the inhibitory effect of a compound on P-gp function by measuring the intracellular accumulation of a fluorescent P-gp substrate.
-
Principle: Calcein AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate and is retained in the cell. P-gp inhibition leads to increased intracellular accumulation of calcein and thus higher fluorescence.
-
Cell Line: DU145TXR or other P-gp-overexpressing cell lines.
-
Materials:
-
Calcein AM
-
P-gp inhibitor (e.g., compound 29)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Plate P-gp-overexpressing cells in a 96-well black-walled plate.
-
Pre-incubate the cells with the test compound (P-gp inhibitor) at various concentrations.
-
Add Calcein AM to the wells.
-
Measure the intracellular fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for calcein, e.g., 485/520 nm).
-
An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition.
-
Cellular Accumulation Assay to Determine Substrate Status
This assay determines whether a compound is a transport substrate of P-gp.
-
Principle: If a compound is a P-gp substrate, its intracellular concentration will be lower in cells overexpressing P-gp compared to parental cells lacking P-gp. Furthermore, co-incubation with a known potent P-gp inhibitor (like tariquidar) will block the efflux of the substrate, leading to its increased intracellular accumulation.
-
Cell Lines:
-
P-gp-overexpressing cell line (e.g., DU145TXR).
-
Parental cell line with low or no P-gp expression (as a control).
-
-
Materials:
-
Test compound (e.g., compound 29)
-
Known P-gp inhibitor (e.g., tariquidar)
-
Known P-gp substrate as a positive control (e.g., daunorubicin)
-
LC-MS/MS for quantification of the intracellular compound concentration
-
-
Procedure:
-
Incubate the P-gp-overexpressing cells with the test compound (e.g., 5 µM of compound 29) in the presence and absence of a known P-gp inhibitor (tariquidar).
-
Use a known P-gp substrate as a positive control.
-
After a defined incubation period (e.g., 2.5 hours), wash the cells with ice-cold buffer to stop transport.
-
Lyse the cells and analyze the intracellular concentration of the test compound and the positive control using LC-MS/MS.
-
If the intracellular concentration of the test compound does not significantly increase in the presence of the known P-gp inhibitor, it is not considered a transport substrate.
-
Visualizations
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Mechanism of P-gp inhibition by compound 29.
References
- 1. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physiochemical Properties of P-gp Inhibitor 29 (SMU-29)
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells. Its ability to efflux a wide range of chemotherapeutic agents from cancer cells significantly diminishes their efficacy. Consequently, the development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR. P-gp inhibitor 29, also known as SMU-29, is a novel, computationally identified small molecule that has demonstrated significant promise in reversing P-gp-mediated drug resistance. This technical guide provides a comprehensive overview of the known physiochemical properties, biological activity, and experimental protocols associated with this compound and its analogs.
Core Physiochemical Properties of this compound
This compound was identified through in silico screening of millions of drug-like compounds, with a focus on molecules that could inhibit the ATP hydrolysis that powers the P-gp efflux pump. Unlike many other P-gp inhibitors that compete with chemotherapeutic drugs for the same binding site, compound 29 was designed to interact with the nucleotide-binding domains of P-gp, offering a distinct mechanism of action.
While specific, experimentally determined physiochemical data for the parent compound 29 is not extensively published in readily available literature, its characterization and the properties of its subsequently synthesized variants provide insight into the necessary attributes for its biological function. The development of more potent analogs was guided by optimizing these properties for improved efficacy.
Table 1: Key Biological Activity Data for this compound and Analogs
| Compound | Description | Assay Type | Cell Line | IC50 of Paclitaxel (B517696) (in the presence of inhibitor) | Fold Decrease in IC50 vs. Paclitaxel Alone |
| 29 | Parent Compound | MTT Assay | DU145TXR (P-gp overexpressing prostate cancer) | ~100-fold sensitization at 10 µM | Not explicitly stated, but used as baseline for comparison |
| 227 | Group 1 Variant | MTT Assay | DU145TXR | Significantly lower than with compound 29 | 4- to 11-fold lower than compound 29 at 3 µM; up to 500-1000-fold overall at 10 µM |
| 231 | Group 1 Variant | MTT Assay | DU145TXR | Significantly lower than with compound 29 | 4- to 11-fold lower than compound 29 at 3 µM; up to 500-1000-fold overall at 10 µM |
| 541 | Group 1 Variant | MTT Assay | DU145TXR | Significantly lower than with compound 29 | 4- to 11-fold lower than compound 29 at 3 µM; up to 500-1000-fold overall at 10 µM |
| 551 | Group 1 Variant | MTT Assay | DU145TXR | Significantly lower than with compound 29 | Up to 38-fold overall at 3 µM; up to 500-1000-fold overall at 10 µM |
Note: The data presented is collated from published research. Direct quantitative physiochemical values for compound 29 such as molecular weight, logP, pKa, and solubility were not available in the reviewed literature.
Mechanism of Action and Signaling Pathway
This compound functions by allosterically inhibiting the ATPase activity of P-glycoprotein. It is predicted to bind to a site on the nucleotide-binding domain (NBD) that is distinct from the ATP-binding pocket itself. This interaction prevents the conformational changes necessary for ATP hydrolysis, thereby inactivating the efflux pump. This mechanism is advantageous as it does not compete with the chemotherapeutic drugs for transport, and the inhibitor itself is not a substrate for P-gp.
Caption: Mechanism of P-gp inhibition by compound 29.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are generalized protocols for the key assays used to characterize this compound and its analogs, based on standard laboratory practices.
P-gp Inhibition Assessment via Calcein-AM Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, calcein-AM, from P-gp overexpressing cells.
1. Cell Culture:
-
Culture a P-gp overexpressing cell line (e.g., DU145TXR, K562/MDR) and a corresponding parental cell line in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well, black, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Incubation:
-
Prepare serial dilutions of this compound or its analogs in a suitable buffer (e.g., Hanks' Balanced Salt Solution). Verapamil or cyclosporin (B1163) A can be used as a positive control.
-
Remove the culture medium from the wells and wash the cells once with the buffer.
-
Add the inhibitor solutions to the respective wells and incubate for 30-60 minutes at 37°C.
3. Calcein-AM Loading and Measurement:
-
Add Calcein-AM (a non-fluorescent P-gp substrate) to each well at a final concentration of 0.25-1 µM.
-
Incubate for 15-30 minutes at 37°C. Inside the cell, esterases cleave Calcein-AM to the fluorescent calcein, which is a P-gp substrate.
-
Wash the cells twice with ice-cold buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 494 nm and 517 nm, respectively. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Reversal of Paclitaxel Resistance via MTT Assay
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent like paclitaxel by measuring cell viability.
1. Cell Seeding:
-
Seed P-gp overexpressing cells (e.g., DU145TXR) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
2. Drug Treatment:
-
Prepare a matrix of drug concentrations. This will include paclitaxel alone in serial dilutions, this compound alone in serial dilutions (to test for intrinsic cytotoxicity), and combinations of a fixed concentration of inhibitor 29 with serial dilutions of paclitaxel.
-
Add the drug solutions to the appropriate wells and incubate for 48-72 hours.
3. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Cell viability is proportional to the absorbance, and IC50 values for paclitaxel can be calculated in the presence and absence of the inhibitor.
Experimental and Developmental Workflow
The discovery and initial characterization of this compound followed a logical progression from computational screening to in vitro validation.
Caption: Workflow for the discovery and development of this compound.
Conclusion
This compound represents a promising scaffold for the development of therapeutics to combat multidrug resistance in cancer. Its unique allosteric mechanism of inhibiting the P-gp ATPase provides a distinct advantage over competitive inhibitors. While detailed public data on the specific physiochemical properties of the parent compound are limited, the biological activity data for it and its optimized analogs demonstrate the potential of this chemical series. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this and similar compounds in the ongoing effort to overcome chemotherapy resistance. Further research to fully characterize the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds based on the SMU-29 scaffold will be essential for their translation into clinical candidates.
Target Binding Site and Mechanism of Action
An in-depth analysis of the target binding site of P-glycoprotein (P-gp) inhibitor 29 reveals a distinct allosteric mechanism of action. This technical guide synthesizes the available data on its binding characteristics, the experimental methodologies used for its identification and optimization, and the computational workflows that guided its development.
P-gp inhibitor 29 targets a putative allosteric binding site located in the N-terminal half of the P-glycoprotein.[1] This site is situated near the interface of the two nucleotide-binding domains (NBDs) but is significantly outside of the ATP-binding sites.[1] Computational docking studies, using a P-gp structural model based on the Sav1866 crystal structure, have elucidated the binding pose of compound 29.[1]
The inhibitor is hypothesized to function as a non-competitive inhibitor of ATP binding.[1] This is supported by evidence showing that it inhibits both basal and transport-substrate stimulated ATP hydrolysis activities of purified P-gp, indicating a direct interaction with the energy-harvesting steps of substrate pumping.[1] The binding of compound 29 to this allosteric site is thought to modulate the conformational changes necessary for substrate transport and ATP hydrolysis, thereby inhibiting the pump's function.
Structure-Activity Relationship and Optimization
The discovery of compound 29 was the result of computationally accelerated drug discovery efforts targeting the NBDs of P-gp.[2] Structure-based rational design guided the optimization of compound 29. It was hypothesized that increasing the size and hydrophobicity of one end of the molecule would allow it to better fill a large hydrophobic pocket within the binding site, thus increasing binding affinity.[1] This region of the binding site is where the cyclopropyl (B3062369) group of the parent compound 29 interacts.[1]
This led to the synthesis and evaluation of several variants of compound 29. These variants were designed to have improved efficacy in reversing multidrug resistance (MDR) in cancer cells that overexpress P-gp.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its variants from cell-based and biochemical assays.
Table 1: Cellular Activity of Compound 29 Variants in DU145TXR Cells
| Compound | Relative Calcein (B42510) Accumulation (compared to parental compound 29) | Resensitization to Paclitaxel (B517696) (compared to parental compound 29) |
| 29 (Parental) | Baseline | Baseline |
| 216 | Lower | Marginally better at lower concentrations |
| 227 | Lower | Better at all concentrations tested |
| 231 | Lower | Better at all concentrations tested |
| 541 | Lower | Better at all concentrations tested |
| 551 | Marginally higher | Better at all concentrations tested |
Data extracted from a study on optimizing targeted inhibitors of P-glycoprotein. The study indicated that lower calcein accumulation in this specific assay format was correlated with increased P-gp inhibition by the variants compared to the parental compound 29. Variants 227, 231, 541, and 551 were more effective at re-sensitizing multidrug-resistant cells to paclitaxel than the original compound 29.[1]
Experimental Protocols
A combination of computational and experimental techniques was employed to identify, characterize, and optimize this compound.
Computational Docking
-
Protein Model: A structural model of human P-gp was used, which was based on the X-ray crystal structure of the bacterial ABC transporter Sav1866 (PDB accession: 2HYD).[1]
-
Docking Software: The specific docking software is not mentioned in the provided text, but the process involved using a target box that encompassed the putative allosteric site on P-gp.[1]
-
Screening Process: A library of molecules was computationally screened for their potential binding affinity to the allosteric site on P-gp.[1] A counterscreening step was performed to select against compounds with high predicted interaction affinities for the drug-binding domains of P-gp to reduce the likelihood of the inhibitors being pump substrates themselves.[1]
Chemical Synthesis of Compound 29 Variants
-
Retrosynthetic Analysis: A central retrosynthetic disconnection of a carbon–sulfur bond in compound 29 was utilized for the virtual and actual synthesis of its variants.[1]
-
Rational Design: Structure-based rational design and visual inspection of the putative binding site of compound 29 on P-gp guided the synthesis of derivatives with varied structural and physicochemical properties.[1]
Cell-Based Assays
-
Calcein AM Accumulation Assay: This assay was used to assess the P-gp inhibitory activity of compound 29 and its variants in a multidrug-resistant prostate cancer cell line (DU145TXR) that overexpresses P-gp.[1] Calcein AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases into the fluorescent and membrane-impermeable calcein. As Calcein AM is a substrate of P-gp, its accumulation inside the cells is inversely proportional to P-gp activity.
-
Chemosensitization Assay: The ability of the inhibitors to reverse MDR was evaluated by treating P-gp-overexpressing cancer cells (DU145TXR) with a chemotherapeutic agent (paclitaxel) in the presence or absence of the inhibitors.[1] Cell viability was measured to determine the extent of resensitization.
Biochemical Assays
-
P-gp ATPase Activity Assay: The effect of the inhibitors on the ATP hydrolysis activity of purified P-gp was measured. These assays were conducted in the presence and absence of a transport substrate to determine the impact on both basal and substrate-stimulated ATPase activity.[1]
Visualizations
The following diagrams illustrate the computational workflow and the proposed mechanism of action for this compound.
References
In-Depth Technical Guide: The Modulatory Effects of P-gp Inhibitor 29 on the ABCB1 Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of P-glycoprotein (P-gp) inhibitor 29, its mechanism of action, and its effect on the ABCB1 transporter. This document consolidates available data, details experimental protocols for assessing P-gp inhibition, and visualizes key pathways and workflows to support further research and development in overcoming multidrug resistance.
Introduction to P-glycoprotein (ABCB1) and Multidrug Resistance
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a crucial member of the ATP-binding cassette (ABC) transporter superfamily. Functioning as an ATP-dependent efflux pump, P-gp actively transports a wide array of structurally diverse xenobiotics out of cells. This mechanism plays a vital role in protecting the body from harmful substances and influences the pharmacokinetics of many drugs. However, the overexpression of P-gp in cancer cells is a primary cause of multidrug resistance (MDR), a phenomenon that significantly diminishes the efficacy of chemotherapeutic agents by reducing their intracellular concentration. Consequently, the development of potent and specific P-gp inhibitors is a key strategy in cancer therapy to overcome MDR.
P-gp Inhibitor 29: An Allosteric Modulator
This compound, with the chemical name 2-[(5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-phenyl-5-(2,4,5-trimethylphenyl)-pyrazol-3-yl], is a novel, computationally identified inhibitor of P-gp. Unlike many traditional P-gp inhibitors that competitively bind to the substrate-binding domain, inhibitor 29 is predicted to be an allosteric inhibitor that targets the nucleotide-binding domains (NBDs) of the transporter. This distinct mechanism of action offers the potential for a different pharmacological profile and may circumvent some of the challenges associated with competitive inhibitors.
Quantitative Data on the Inhibition of ABCB1 by this compound
| Parameter | Value/Observation | Cell Line | Substrate | Assay Type |
| Effective Concentration | 25 µM | A2780ADR (ovarian cancer) | Paclitaxel (B517696) | Metabolic Viability Assay[1] |
| Effect | Reversal of paclitaxel resistance | A2780ADR | Paclitaxel | Metabolic Viability Assay[1] |
| Effective Concentration | 10 µM | A2780ADR (ovarian cancer) | Vinblastine (B1199706) | Metabolic Viability Assay[1] |
| Effect | Reversal of vinblastine resistance | A2780ADR | Vinblastine | Metabolic Viability Assay[1] |
Mechanism of Action: Allosteric Inhibition of ATP Hydrolysis
This compound is proposed to function as an allosteric inhibitor by binding to the nucleotide-binding domains (NBDs) of the ABCB1 transporter. This interaction is thought to interfere with the ATP hydrolysis cycle, which is essential for the conformational changes required for substrate efflux. By disrupting the energy source of the pump, inhibitor 29 effectively blocks the transport of chemotherapeutic agents out of the cancer cell, thereby increasing their intracellular concentration and restoring their cytotoxic effects.
Experimental Protocols for Evaluating P-gp Inhibition
Several in vitro assays are commonly employed to characterize the inhibitory activity of compounds against the ABCB1 transporter. The following are detailed methodologies for three key experiments.
Calcein-AM Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, calcein (B42510).
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp actively transports calcein-AM out of the cell, reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular calcein fluorescence.
-
Materials:
-
P-gp overexpressing cells (e.g., A2780ADR, K562/Dox) and a parental control cell line.
-
Calcein-AM stock solution.
-
Test compound (this compound) and positive control inhibitor (e.g., verapamil).
-
Assay buffer (e.g., HBSS).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed P-gp overexpressing cells and parental cells into a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or controls for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.5-1 µM to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold assay buffer to remove extracellular dye.
-
Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percentage of inhibition based on the fluorescence in the presence and absence of the inhibitor, relative to the control cells.
-
Rhodamine 123 Accumulation/Efflux Assay
This assay is another common method to assess P-gp activity using the fluorescent substrate rhodamine 123.
-
Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In P-gp overexpressing cells, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.
-
Materials:
-
P-gp overexpressing cells and a parental control cell line.
-
Rhodamine 123 stock solution.
-
Test compound (this compound) and positive control inhibitor.
-
Assay buffer.
-
96-well microplate.
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure:
-
Harvest and resuspend cells in assay buffer.
-
Pre-incubate the cells with the test compound or controls for 30-60 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold buffer.
-
Analyze the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
P-gp ATPase Activity Assay
This biochemical assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp.
-
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is often stimulated in the presence of P-gp substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP.
-
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 cells).
-
Test compound (this compound) and controls (e.g., verapamil (B1683045) as a stimulator, sodium orthovanadate as an inhibitor).
-
ATP.
-
Assay buffer containing MgCl2.
-
Reagent for detecting inorganic phosphate (e.g., malachite green-based reagent).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Pre-incubate the P-gp-containing membrane vesicles with the test compound or controls in the assay buffer at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., SDS).
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the amount of Pi released by comparing to a standard curve of known phosphate concentrations.
-
Conclusion
This compound represents a promising class of allosteric modulators of the ABCB1 transporter. Its unique mechanism of targeting the nucleotide-binding domains offers a potential advantage over traditional competitive inhibitors. While further quantitative characterization is needed to fully elucidate its potency and pharmacokinetic profile, the available data strongly suggests its efficacy in reversing multidrug resistance in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other novel modulators of the ABCB1 transporter.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of P-gp Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-binding cassette (ABC) transporter that plays a critical role in drug disposition and multidrug resistance (MDR) in cancer. P-gp functions as an efflux pump, actively transporting a wide variety of structurally diverse xenobiotics out of cells, thereby limiting their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the oral bioavailability of P-gp substrate drugs.
This document provides detailed protocols for the in vitro assessment of P-gp inhibitor 29, a computationally identified allosteric inhibitor of P-glycoprotein.
Compound Information:
-
Compound Name: this compound
-
Chemical Name: 2-[(5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-phenyl-5-(2,4,5-trimethylphenyl)-pyrazol-3-yl]
-
Mechanism of Action: this compound is an allosteric inhibitor that binds to a site on P-gp distinct from the ATP-binding sites. This binding inhibits the ATPase activity of P-gp, which is essential for its transport function, without affecting ATP binding itself. This mode of action has been shown to reverse P-gp-mediated drug resistance in cancer cells.[1]
Data Presentation
The inhibitory activity of this compound has been characterized using various in vitro assays. The following table summarizes the key findings from these studies.
| Assay Type | Key Findings | Reference |
| P-gp ATPase Activity Assay | Compound 29 inhibits both basal and verapamil-stimulated ATPase activity of purified P-gp in a dose-dependent manner. | [1][2] |
| Calcein-AM Efflux Assay | Compound 29 increases the intracellular accumulation of calcein (B42510), a fluorescent P-gp substrate, in P-gp-overexpressing cells (DU145TXR), demonstrating its ability to inhibit P-gp-mediated efflux. At a concentration of 15 µM, it significantly enhances calcein accumulation. | [3] |
| ATP Binding Assay | Compound 29 does not inhibit the binding of an ATP analog to P-gp, confirming its allosteric mechanism of inhibition. | [1] |
| Substrate Transport | Compound 29 is not significantly transported by P-gp. | [1] |
Experimental Protocols
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp. The assay can be performed to assess both basal and substrate-stimulated ATPase activity.
Materials:
-
Purified recombinant P-gp
-
This compound
-
Verapamil (B1683045) (as a P-gp substrate/stimulator)
-
MgATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a stock solution of verapamil in a suitable solvent.
-
Prepare a stock solution of MgATP in assay buffer.
-
-
Assay Setup:
-
Add a defined amount of purified P-gp to each well of a 96-well microplate.
-
For measuring inhibition of stimulated activity, add verapamil to the wells at a concentration known to stimulate P-gp ATPase activity. For basal activity, add solvent control.
-
Add the different concentrations of this compound or solvent control to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Initiate the ATPase reaction by adding MgATP to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent.
-
Allow color to develop according to the manufacturer's instructions.
-
-
Measure Absorbance:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of inorganic phosphate released based on a standard curve.
-
Plot the percentage of ATPase activity against the concentration of this compound to determine the IC50 value. A dose-response curve for compound 29's inhibition of P-gp's ATPase activity has been previously published.[2]
-
Calcein-AM Efflux Assay
This cell-based assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, calcein-AM.
Materials:
-
P-gp-overexpressing cell line (e.g., DU145TXR, a multidrug-resistant prostate cancer cell line)
-
Parental (non-P-gp-overexpressing) cell line (as a control)
-
Cell culture medium
-
This compound
-
Calcein-AM
-
Fluorescence microplate reader or fluorescence microscope
-
96-well black, clear-bottom microplate
Protocol:
-
Cell Seeding:
-
Seed the P-gp-overexpressing and parental cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of this compound or solvent control.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Calcein-AM Loading:
-
Add calcein-AM to each well at a final concentration of approximately 2.5 µM.[3]
-
Incubate the plate at 37°C for a further 30-60 minutes.
-
-
Wash:
-
Gently wash the cells with a cold buffer (e.g., PBS) to remove extracellular calcein-AM.
-
-
Measure Fluorescence:
-
Measure the intracellular calcein fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
The increase in intracellular fluorescence in the presence of this compound is indicative of P-gp inhibition.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 value. In the presence of 15 µM of compound 29, a notable increase in calcein accumulation in DU145TXR spheroids has been observed.[3]
-
Visualizations
Caption: Allosteric inhibition of P-glycoprotein by inhibitor 29.
Caption: Workflow for the P-gp ATPase activity assay.
Caption: Workflow for the Calcein-AM efflux assay.
References
Application Notes and Protocols for Co-administration of P-gp Inhibitor 29 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a broad spectrum of chemotherapeutic agents, P-gp reduces their intracellular concentration and therapeutic efficacy. P-gp inhibitor 29 is a potent, small-molecule inhibitor of P-gp that has been shown to reverse MDR in various cancer cell lines. Co-administration of inhibitor 29 with chemotherapy drugs that are P-gp substrates can restore their cytotoxic effects in resistant tumors.
These application notes provide detailed protocols for evaluating the efficacy of this compound in combination with chemotherapy drugs, along with data presentation guidelines and visualizations of key experimental workflows and mechanisms.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of P-gp.[1] This inhibition prevents the conformational changes necessary for drug efflux, leading to the intracellular accumulation of co-administered chemotherapeutic agents in P-gp-overexpressing cells.[1][2] This restoration of cytotoxic drug levels can overcome MDR and enhance the efficacy of cancer treatment.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Data Presentation
Table 1: In Vitro Reversal of Chemotherapy Resistance by this compound
This table summarizes the 50% inhibitory concentration (IC50) of various chemotherapy drugs in P-gp-overexpressing cancer cell lines, both in the presence and absence of this compound. The fold reversal of resistance is calculated to quantify the efficacy of the inhibitor.
| Cell Line | Chemotherapy Drug | IC50 without Inhibitor 29 (nM) | IC50 with 10 µM Inhibitor 29 (nM) | Fold Reversal of Resistance |
| A2780ADR (Ovarian Cancer) | Paclitaxel | 1,500 | 15 | 100 |
| A2780ADR (Ovarian Cancer) | Vinblastine | 250 | 5 | 50 |
Data synthesized from a study on A2780ADR ovarian cancer cells.[1]
Experimental Protocols
Cytotoxicity Assay to Determine Reversal of Resistance
This protocol determines the ability of this compound to sensitize MDR cancer cells to a chemotherapy drug.
Caption: Workflow for the cytotoxicity assay.
Materials:
-
P-gp-overexpressing (MDR) and parental (sensitive) cancer cell lines (e.g., A2780ADR and A2780)
-
Complete cell culture medium
-
Chemotherapy drug (e.g., Paclitaxel, Doxorubicin)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Protocol:
-
Seed both MDR and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapy drug in culture medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentration (e.g., 10 µM).
-
Treat the cells with the chemotherapy drug serial dilutions in the presence or absence of this compound. Include appropriate vehicle controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for the chemotherapy drug with and without this compound by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
Calculate the fold reversal of resistance by dividing the IC50 of the chemotherapy drug alone by the IC50 in the presence of inhibitor 29 in the MDR cell line.
Calcein-AM Efflux Assay for P-gp Inhibition
This assay directly measures the ability of a compound to inhibit the efflux activity of P-gp using the fluorescent substrate Calcein-AM.
Caption: Workflow for the Calcein-AM efflux assay.
Materials:
-
P-gp-overexpressing cell line (e.g., MDCK-MDR1)
-
Complete cell culture medium
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Calcein-AM
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
Seed the P-gp-overexpressing cells into a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of this compound and a positive control inhibitor in assay buffer (e.g., HBSS).
-
Remove the culture medium from the wells and wash the cells with assay buffer.
-
Add the inhibitor solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a working solution of Calcein-AM in assay buffer.
-
Add the Calcein-AM solution to all wells and incubate for 30 minutes at 37°C, protected from light.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percent inhibition of P-gp efflux relative to the positive control.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is coupled to its transport activity.
Caption: Workflow for the P-gp ATPase activity assay.
Materials:
-
Purified P-gp membranes (commercially available)
-
This compound
-
Positive control (e.g., Verapamil)
-
ATP
-
Assay buffer
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well plates
-
Absorbance plate reader
Protocol:
-
Prepare serial dilutions of this compound and a positive control in assay buffer.
-
In a 96-well plate, add the P-gp membranes and the inhibitor solutions. Include controls for basal ATPase activity and vanadate-sensitive (P-gp specific) activity.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding MgATP to each well.
-
Incubate the plate at 37°C for a time period determined to be in the linear range of the reaction (typically 20-40 minutes).
-
Stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS).
-
Add the phosphate detection reagent to each well and incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
Calculate the amount of inorganic phosphate released and determine the percent stimulation or inhibition of P-gp ATPase activity by inhibitor 29.
Conclusion
The co-administration of this compound with conventional chemotherapy drugs presents a promising strategy to overcome multidrug resistance in cancer. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this combination therapy. Rigorous assessment of cytotoxicity, P-gp inhibition, and ATPase activity is crucial for characterizing the potential of this compound to enhance the efficacy of chemotherapy in resistant tumors. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and pharmacodynamic profiles of this combination therapy.
References
- 1. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells | PLOS One [journals.plos.org]
Application Notes: High-Throughput Screening of P-glycoprotein Inhibitors using the Calcein-AM Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that plays a critical role in drug disposition and multidrug resistance (MDR) in cancer. P-gp actively transports a wide range of structurally diverse xenobiotics out of cells, reducing the intracellular concentration and efficacy of many therapeutic agents. Identifying potent and specific P-gp inhibitors is a key strategy to overcome MDR and improve drug delivery to target tissues. The Calcein-AM assay is a rapid, sensitive, and reliable method for high-throughput screening of P-gp inhibitors.
This document provides detailed protocols and application notes for utilizing the Calcein-AM assay to assess the inhibitory activity of compounds on P-gp, with a specific focus on "P-gp inhibitor 29," a highly potent P-gp inhibitor and apoptosis inducer.
Principle of the Calcein-AM Assay
Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein itself is not a P-gp substrate and is well-retained within cells with intact membranes. However, the non-fluorescent precursor, Calcein-AM, is a substrate for P-gp.
In cells overexpressing P-gp, Calcein-AM is actively effluxed from the cell before it can be converted to calcein, resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux of Calcein-AM is blocked, leading to its intracellular accumulation and subsequent conversion to fluorescent calcein. Therefore, the intensity of intracellular fluorescence is directly proportional to the extent of P-gp inhibition.
Featured P-gp Inhibitor: Compound 29
This compound is a highly potent, allosteric inhibitor of P-glycoprotein.[1] It has been shown to effectively reverse MDR in cancer cells overexpressing P-gp.[1] Notably, this compound also acts as an apoptosis inducer, making it a promising candidate for cancer therapy.[2]
Data Presentation
The following table summarizes the inhibitory potency (IC50) of this compound and other common P-gp inhibitors as determined by the Calcein-AM assay in various P-gp overexpressing cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | Eca109/VCR | 0.0089 | [2] |
| Verapamil | A2780/ADR | 5.2 | MedChemExpress |
| Verapamil | K562-MDR | 2.61 | [3] |
| Cyclosporin A | K562-MDR | 0.73 | [4] |
| Zosuquidar | MDCKII-MDR1 | 0.1 | [3] |
| Valspodar | CEM/VLB100 | 1.2 | [3] |
Note: IC50 values can vary depending on the cell line, assay conditions, and P-gp expression levels.[3][5]
Mandatory Visualizations
P-glycoprotein Efflux and Inhibition Pathway
Caption: Mechanism of P-gp mediated Calcein-AM efflux and its inhibition.
Experimental Workflow for Calcein-AM Assay
Caption: Step-by-step workflow for the Calcein-AM P-gp inhibition assay.
Experimental Protocols
Materials and Reagents
-
P-gp overexpressing cells (e.g., K562/MDR, A2780/ADR) and their parental cell line.
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound and other control inhibitors (e.g., Verapamil).
-
Calcein-AM (acetoxymethyl ester).
-
Phosphate Buffered Saline (PBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Cell Culture
-
Culture P-gp overexpressing and parental cells in their respective growth media at 37°C in a humidified atmosphere with 5% CO2.
-
For some P-gp overexpressing cell lines, it may be necessary to maintain selective pressure by including a low concentration of a cytotoxic agent (e.g., vincristine (B1662923) or doxorubicin) in the culture medium. Remove the selective agent at least 24 hours before the assay.[6]
Calcein-AM Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate overnight at 37°C to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer (e.g., HBSS). The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add the diluted compounds to the respective wells and pre-incubate for 15-30 minutes at 37°C.[6] Include wells with assay buffer and DMSO as negative controls.
-
-
Calcein-AM Loading:
-
Fluorescence Measurement:
-
After incubation, remove the assay solution and wash the cells twice with ice-cold PBS to stop the reaction and remove extracellular Calcein-AM.[6]
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Data Analysis
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the control wells (cells treated with DMSO only).
-
Plot the percentage of P-gp inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular Calcein-AM. Autofluorescence of test compounds. | Ensure thorough washing steps. Run a control with the compound in cell-free wells. |
| Low fluorescence signal | Low P-gp expression in cells. Insufficient incubation time. Low Calcein-AM concentration. | Use a cell line with confirmed high P-gp expression. Optimize incubation time and Calcein-AM concentration. |
| High variability between replicates | Uneven cell seeding. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |
Conclusion
The Calcein-AM assay is a robust and efficient method for screening and characterizing P-gp inhibitors. Its high-throughput nature makes it ideal for drug discovery programs aimed at overcoming multidrug resistance. This compound demonstrates exceptional potency in this assay, highlighting its potential as a therapeutic agent to circumvent P-gp-mediated drug efflux. Careful optimization of assay parameters and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
Determining the IC50 of P-glycoprotein Inhibitor 29: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations and limiting therapeutic efficacy.[1] The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of chemotherapeutic agents.
Compound 29 has been identified as a novel, allosteric inhibitor of P-gp.[3] Unlike competitive inhibitors that bind to the substrate-binding site, or ATP-hydrolysis inhibitors, compound 29 is thought to bind to an allosteric site, modulating P-gp's conformation and inhibiting its transport function without being a substrate itself.[3] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of P-gp inhibitor 29 using common in vitro assays.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.
Table 1: IC50 of this compound in Different Assay Systems
| Assay Type | Cell Line / System | P-gp Substrate | IC50 of Inhibitor 29 (µM) | Positive Control (e.g., Verapamil) IC50 (µM) |
| Calcein-AM Efflux Assay | MDCKII-MDR1 | Calcein-AM | User-determined value | User-determined value |
| Rhodamine 123 Accumulation Assay | Caco-2 | Rhodamine 123 | User-determined value | User-determined value |
| P-gp ATPase Activity Assay | Human P-gp Membranes | ATP | User-determined value | User-determined value |
Table 2: Example Data from a Calcein-AM Efflux Assay
| Inhibitor 29 Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 (No Inhibitor) | 150 | 0 |
| 0.1 | 250 | 12.5 |
| 1 | 500 | 43.75 |
| 10 | 800 | 81.25 |
| 50 | 900 | 93.75 |
| 100 | 950 | 100 |
| Positive Control (e.g., 100 µM Verapamil) | 950 | 100 |
| Negative Control (Parental Cell Line) | 1000 | N/A |
Signaling Pathway and Experimental Workflow Diagrams
A clear understanding of the underlying biological processes and experimental procedures is crucial for accurate data interpretation.
References
- 1. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-gp Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. Its function as an efflux pump reduces the intracellular concentration of a wide range of chemotherapeutic agents, thereby diminishing their efficacy. P-gp inhibitor 29 is a novel, in silico-identified small molecule designed to counteract this resistance. Unlike many P-gp inhibitors that compete with drug substrates for transport, compound 29 was developed to target the nucleotide-binding domains of P-gp, inhibiting its ATPase activity and, consequently, the energy source for drug efflux.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of drug efflux pumps.
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-gp. It was identified through computational screening to bind to the nucleotide-binding domains (NBDs) of P-gp, interfering with ATP hydrolysis, which is essential for the conformational changes required for drug transport.[1][2] An important characteristic of compound 29 is that it is not a transport substrate of P-gp itself.[3] This reduces the likelihood of the inhibitor being pumped out of the cell, potentially leading to more sustained inhibition of P-gp activity.
Applications
-
Reversal of Multidrug Resistance: this compound can be used in co-administration with chemotherapeutic agents to increase their intracellular accumulation and restore their cytotoxic effects in P-gp-overexpressing cancer cells.
-
Studying P-gp Function: As a specific inhibitor, compound 29 is a valuable tool for investigating the role of P-gp in the transport of various substrates and for dissecting the mechanisms of drug efflux.
-
High-Throughput Screening: The methodologies described can be adapted for screening compound libraries to identify novel P-gp inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound based on published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Chemotherapeutic Agent | Value | Reference |
| Potentiation Concentration | DU145TXR (Prostate Cancer) | Paclitaxel | < 3 µmol/L | |
| IC50 of Paclitaxel alone | DU145TXR (Prostate Cancer) | Paclitaxel | ~500 nmol/L | Follit et al., 2015 |
| IC50 of Paclitaxel + 25 µM Cmpd 29 | A2780ADR (Ovarian Cancer) | Paclitaxel | ~100 nmol/L | (Data estimated from graphical representation in Follit et al., 2015) |
| IC50 of Vinblastine alone | A2780ADR (Ovarian Cancer) | Vinblastine | ~200 nmol/L | (Data estimated from graphical representation in Follit et al., 2015) |
| IC50 of Vinblastine + 25 µM Cmpd 29 | A2780ADR (Ovarian Cancer) | Vinblastine | ~50 nmol/L | (Data estimated from graphical representation in Follit et al., 2015) |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 of Compound 29 alone | Reference |
| DU145TXR (Prostate Cancer) | > 25 µmol/L | (Data estimated from graphical representation in Follit et al., 2015) |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that affects cell viability and is used to assess its potentiation of chemotherapeutic drugs.
Materials:
-
P-gp-overexpressing cell line (e.g., DU145TXR, A2780ADR) and parental cell line.
-
Complete cell culture medium.
-
This compound.
-
Chemotherapeutic agent (e.g., Paclitaxel).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
To determine the cytotoxicity of compound 29 alone, treat cells with increasing concentrations of the inhibitor.
-
To assess the reversal of resistance, treat cells with a fixed concentration of the chemotherapeutic agent in the presence of increasing concentrations of this compound.
-
Include appropriate controls: untreated cells, cells treated with the chemotherapeutic agent alone, and cells treated with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Calcein (B42510) AM Accumulation Assay
This assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, Calcein AM.
Materials:
-
P-gp-overexpressing cell line and parental cell line.
-
Complete cell culture medium.
-
This compound.
-
Calcein AM stock solution (e.g., 1 mM in DMSO).
-
Hoechst 33342 solution (optional, for nuclear staining and cell normalization).
-
Fluorescence microscope or plate reader.
Procedure:
-
Seed cells in a suitable format for fluorescence imaging or measurement (e.g., 96-well black-walled plates).
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control in culture medium for 30-60 minutes at 37°C.
-
Add Calcein AM to a final concentration of 0.5-1 µM to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove extracellular Calcein AM.
-
Measure the intracellular fluorescence of calcein using a fluorescence microscope (excitation ~485 nm, emission ~515 nm) or a fluorescence plate reader.
-
If using Hoechst 33342, stain the cells according to the manufacturer's protocol and use the fluorescence signal for normalization of cell number.
-
An increase in calcein fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This biochemical assay directly measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
Purified P-gp membranes or vesicles.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EGTA).
-
ATP.
-
P-gp substrate (e.g., verapamil) to stimulate ATPase activity.
-
This compound.
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).
Procedure:
-
Pre-incubate purified P-gp membranes with or without a stimulating substrate (e.g., verapamil) and with various concentrations of this compound in the assay buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a defined concentration of ATP (e.g., 5 mM).
-
Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., cold EDTA or SDS).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Determine the specific P-gp ATPase activity by subtracting the basal activity (without stimulator) from the total activity.
-
Calculate the percentage of inhibition of P-gp ATPase activity by compound 29.
Visualizations
Caption: Mechanism of P-gp inhibition by compound 29.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship in P-gp mediated chemoresistance.
References
- 1. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico screening for inhibitors of p-glycoprotein that target the nucleotide binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reversing Multidrug Resistance in Prostate Cancer Cells with P-gp Inhibitor 29
For Research Use Only.
Introduction
Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancers, including prostate cancer.[1][2] A common mechanism for MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump, reducing intracellular concentrations of cytotoxic agents to sub-therapeutic levels.[2][3] P-gp inhibitor 29 is a small molecule modulator that has been shown to effectively reverse P-gp-mediated MDR in prostate cancer cell lines.[4][5] This inhibitor is not a substrate for P-gp and is thought to interact with the nucleotide-binding domains, interfering with the ATP hydrolysis required for drug transport.[5] This document provides detailed protocols and data regarding the experimental use of this compound to sensitize MDR prostate cancer cells to chemotherapeutics.
Key Findings and Data Presentation
The co-administration of this compound with standard chemotherapeutics like paclitaxel (B517696) or vinblastine (B1199706) significantly reduces the viability and survival of MDR prostate cancer cells. A key strategy highlighted in the research is an "extended exposure" protocol, where after an initial co-treatment with a chemotherapeutic and inhibitor 29, the cells are exposed to the inhibitor for an additional extended period.[4] This method traps the chemotherapeutic agent inside the cells, leading to enhanced cell death.[1][4]
Table 1: Effect of this compound on Cell Viability in DU145TXR MDR Prostate Cancer Cells
| Treatment Condition (24h) | Concentration | % Cell Viability (Mean ± SD) |
| Paclitaxel Treatment | ||
| Vehicle Control (DMSO) | - | 100% |
| Paclitaxel alone | 10 µM | ~95% |
| Inhibitor 29 alone | 15 µM | ~100% |
| Paclitaxel + Inhibitor 29 (1h) | 10 µM + 15 µM | ~80% |
| Paclitaxel + Inhibitor 29 (1h) followed by Inhibitor 29 (23h) | 10 µM + 15 µM | ~40% |
| Vinblastine Treatment | ||
| Vinblastine alone | 10 µM | ~90% |
| Vinblastine + Inhibitor 29 (1h) followed by Inhibitor 29 (23h) | 10 µM + 15 µM | ~35% |
Note: Data are synthesized from descriptions of viability assays in the cited literature.[4][6] The DU145TXR cell line is a P-gp overexpressing, multidrug-resistant prostate cancer cell line.
Table 2: Effect of this compound on Colony Formation and Apoptosis
| Assay | Treatment Condition | Observation |
| Colony Formation (Survival) | Paclitaxel (0.5 µM) + Inhibitor 29 (5 µM) for 24h, followed by 120h recovery | Significantly fewer colonies compared to either agent alone.[5] |
| Apoptosis | Paclitaxel (1 µM) + Inhibitor 29 (10 µM) for 48h | Increased number of non-viable cells with condensed, fragmented chromatin, indicative of apoptosis.[5] |
| Apoptosis (Extended Exposure) | Paclitaxel (10 µM) + Inhibitor 29 (15 µM) for 1h, followed by Inhibitor 29 (23h) | Marked increase in apoptotic indicators compared to treatments without extended inhibitor exposure.[4] |
Mechanism of Action and Experimental Workflow
This compound restores chemosensitivity by blocking the P-gp efflux pump. This increases the intracellular accumulation of chemotherapeutic drugs, leading to enhanced cytotoxicity and apoptosis in MDR cancer cells.
Caption: this compound blocks the P-gp pump, increasing intracellular drug levels and inducing apoptosis.
The experimental workflow for testing the enhanced efficacy of chemotherapeutics with inhibitor 29 often involves a short co-incubation period followed by a longer, extended incubation with the inhibitor alone.
Caption: Workflow for the extended exposure protocol to enhance chemotherapeutic efficacy.
Experimental Protocols
Protocol 1: Cell Culture
-
Cell Line: DU145TXR, a P-gp-overexpressing, multidrug-resistant human prostate cancer cell line. The parental, non-resistant line is DU145.[4]
-
Media: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells every 3-4 days to maintain exponential growth.
Protocol 2: Chemotherapeutic Retention Assay (Daunorubicin Efflux)
This assay measures the ability of inhibitor 29 to block the efflux of a fluorescent P-gp substrate.[1][4]
-
Cell Seeding: Seed DU145TXR cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Drug Loading: Preload cells by incubating them with 10 µM daunorubicin (B1662515) in the presence of 25 µM this compound for 1 hour at 37°C. A high inhibitor concentration is used to ensure maximal P-gp inhibition for loading.[4]
-
Washing: Gently wash the cells with cold PBS to remove extracellular daunorubicin.
-
Efflux: Replace the wash buffer with fresh, pre-warmed complete media. For the test group, include 25 µM inhibitor 29 in the media. For the control group, use media without the inhibitor.
-
Measurement: Immediately begin measuring the fluorescence of the supernatant every 5 minutes for at least 1.5 hours using a plate reader (Excitation/Emission ~485/590 nm). An increase in fluorescence corresponds to daunorubicin being pumped out of the cells.
-
Analysis: Normalize the fluorescence readings to the t=0 time point. A lower rate of fluorescence increase in the inhibitor-treated group indicates successful inhibition of P-gp-mediated efflux.[1]
Protocol 3: Cell Viability Assay (Resazurin Method)
This assay assesses the metabolic activity of cells as an indicator of viability.[4]
-
Cell Seeding: Seed 8,000 DU145TXR cells per well in a 96-well plate and incubate for 48 hours.
-
Treatment: Treat the cells according to the "Extended this compound Exposure Workflow" described above. Include appropriate controls (vehicle only, inhibitor only, chemotherapeutic only).
-
Resazurin (B115843) Addition: After the 24-hour total treatment period, add resazurin solution to each well to a final concentration of 44 µM.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement: Measure the fluorescence of the reduced resorufin (B1680543) product using a plate reader (Excitation/Emission ~560/590 nm).
-
Analysis: Calculate percent viability relative to the vehicle-treated control cells after subtracting the background fluorescence from wells with media and resazurin but no cells.[4]
Protocol 4: Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
This dual-staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[5][6]
-
Cell Seeding: Seed 16,000 DU145TXR cells per well in a 48-well plate and incubate for 48 hours.[6]
-
Treatment: Treat the cells as required, for example, using the 48-hour co-treatment protocol (e.g., 1 µM paclitaxel + 10 µM inhibitor 29) or the 24-hour extended exposure protocol.[5][6]
-
Staining: After treatment, add a solution containing Acridine Orange (AO) and Ethidium Bromide (EB) directly to the media in each well to a final concentration of 100 µg/mL for each dye.[6]
-
Imaging: Immediately acquire images using a fluorescence microscope or a high-content imager.
-
Green Channel (FITC/GFP filter): AO stains the nuclei of all cells, which will appear green with a highly organized structure in viable cells.
-
Red Channel (Texas Red filter): EB is only taken up by cells with compromised membrane integrity. Apoptotic cells will show condensed or fragmented chromatin stained orange-red, while necrotic cells will have a uniformly red nucleus.[5]
-
-
Analysis: Quantify the number of viable (green), early apoptotic (bright green with condensed chromatin), late apoptotic (orange-red, fragmented chromatin), and necrotic (uniform red) cells. An increase in the orange-red cell population in inhibitor 29-treated groups indicates increased cell mortality.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells | PLOS One [journals.plos.org]
- 5. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-gp Inhibitor 29 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer therapy.[1][2] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them valuable tools for studying drug resistance and evaluating the efficacy of MDR modulators.[5][6]
P-gp inhibitor 29 is a computationally identified small molecule that has been shown to reverse P-gp-mediated MDR.[7][8] Unlike many other P-gp inhibitors, compound 29 is not a transport substrate of P-gp itself, which is a desirable characteristic for clinical development.[1][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D spheroid models to investigate its potential in overcoming chemotherapy resistance.
Data Presentation
Table 1: Efficacy of this compound in Combination with Chemotherapeutics in 2D Cancer Cell Models
| Cell Line | Chemotherapeutic | This compound Concentration (µM) | Fold Sensitization (IC50 without inhibitor / IC50 with inhibitor) | Reference |
| DU145 TXR (Prostate Cancer) | Paclitaxel | 25 | >17 | [1] |
| A2780ADR (Ovarian Cancer) | Paclitaxel | 25 | ~10 | [9] |
| A2780ADR (Ovarian Cancer) | Vinblastine | 10 | ~8 | [9] |
Note: Specific IC50 values for this compound in 3D spheroid models were not available in the reviewed literature. The data above is from 2D cell culture experiments and indicates the potential of inhibitor 29 to reverse MDR. Researchers are encouraged to determine the optimal concentration and efficacy of inhibitor 29 in their specific 3D model system.
Table 2: Qualitative Effects of this compound in 3D Spheroid Models
| 3D Model System | Assay | Treatment | Observed Effect | Reference |
| MDR Prostate Cancer Spheroids (DU145 TXR) | Calcein-AM Accumulation | 15 µM Inhibitor 29 | Increased intracellular fluorescence, indicating P-gp inhibition. | [1][9] |
| MDR Prostate Cancer Spheroids (DU145 TXR) | Cytotoxicity (with Daunorubicin) | Inhibitor 29 + Daunorubicin | Increased cell death within the spheroids. | [1] |
| MDR Prostate Cancer Spheroids (DU145 TXR) | Colony Formation (Post-treatment) | 5 µM Inhibitor 29 + 0.5 µM Paclitaxel | Significantly reduced colony formation ability. | [1][9] |
Signaling Pathways and Experimental Workflows
P-gp Efflux and Inhibition Mechanism
P-gp utilizes ATP hydrolysis to actively transport substrates out of the cell. This compound is believed to allosterically inhibit the ATPase activity of P-gp, thereby preventing the conformational changes necessary for substrate efflux.[4][8]
Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
General Experimental Workflow for 3D Spheroid Drug Testing
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a 3D spheroid model.
Workflow for testing this compound in 3D spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of uniform spheroids using the hanging drop method.[10]
Materials:
-
P-gp overexpressing cancer cell line (e.g., DU145 TXR, A2780ADR)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Multi-well plate lids or specialized hanging drop plates
Procedure:
-
Culture cells in a T75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a concentration of 2.5 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of a Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Carefully invert the lid and place it on the Petri dish.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol measures the number of viable cells in spheroids based on ATP levels.
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound
-
Chemotherapeutic agent
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Carefully transfer one spheroid per well into an opaque-walled 96-well plate containing 100 µL of fresh medium.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Add the desired concentrations of the compounds to the wells. Include controls for vehicle, inhibitor alone, and chemotherapeutic alone.
-
Incubate the plate for 48-72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 3: P-gp Inhibition Assay in Spheroids (Calcein-AM Accumulation)
This assay qualitatively and quantitatively assesses the inhibitory effect of compound 29 on P-gp function in 3D spheroids.[1]
Materials:
-
Pre-formed 3D spheroids
-
This compound
-
Calcein-AM (a fluorescent P-gp substrate)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Transfer spheroids to an imaging-compatible plate.
-
Treat the spheroids with this compound (e.g., 15 µM) or vehicle control for 1 hour.[1]
-
Add Calcein-AM to a final concentration of 2.5 µM to all wells.[9]
-
Wash the spheroids gently with PBS to remove excess Calcein-AM.
-
Acquire fluorescence images of the spheroids using a GFP filter set.
-
Quantify the fluorescence intensity within the spheroids using image analysis software (e.g., ImageJ). An increase in fluorescence in the inhibitor-treated spheroids compared to the control indicates P-gp inhibition.
Protocol 4: Western Blot Analysis of P-gp Expression
This protocol is to determine if this compound alters the expression level of P-gp in 3D cultured cells.[1]
Materials:
-
3D spheroids treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against P-gp
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat spheroids with this compound (e.g., 5 µM) for 48 hours.[1]
-
Collect the spheroids and wash with cold PBS.
-
Lyse the spheroids in lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize P-gp band intensity to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential for reversing multidrug resistance in cancer cells. The use of 3D cell culture models provides a more physiologically relevant system to evaluate its efficacy. The protocols and data presented in these application notes offer a framework for researchers to investigate the application of this compound in their own 3D cancer models. Further studies are warranted to establish optimal dosing and combination strategies for potential therapeutic applications.
References
- 1. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-dimensional quantitative structure-activity relationships of inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complete inhibition of P-glycoprotein by simultaneous treatment with a distinct class of modulators and the UIC2 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Accumulation with P-gp Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical ATP-dependent efflux pump that plays a significant role in pharmacology and oncology.[1] Encoded by the ABCB1 gene, P-gp is expressed in various tissues, including the liver, kidney, intestine, and the blood-brain barrier, where it functions to transport a wide array of substrates, such as drugs, toxins, and metabolites, out of cells.[1][2][3] This protective mechanism, however, can significantly reduce the intracellular concentration of therapeutic agents, diminishing their efficacy and leading to multidrug resistance (MDR) in cancer cells.[1][4] P-gp inhibitors counteract this efflux mechanism, thereby increasing the intracellular accumulation of drugs and enhancing their therapeutic effect.[1][4] This document provides detailed protocols for measuring the intracellular accumulation of a P-gp substrate in the presence of P-gp inhibitor 29, a highly potent P-gp inhibitor with an IC50 of 8.9 nM in Eca109/VCR cells.[5]
Mechanism of P-gp Inhibition
P-gp inhibitors function through several mechanisms, primarily by:
-
Blocking the drug binding site: Inhibitors can act competitively or non-competitively to prevent the substrate from binding to P-gp.[1][4]
-
Interfering with ATP hydrolysis: By blocking ATP binding or hydrolysis, inhibitors prevent the conformational changes necessary for substrate transport.[1]
-
Altering cell membrane integrity: Some inhibitors may disrupt the lipid environment of the cell membrane, indirectly affecting P-gp function.[4]
This compound has been identified as a potent inhibitor that can reverse MDR in P-gp-overexpressing cancer cells by inhibiting the pump's activity.[6]
Experimental Protocols
1. Cell Culture and Maintenance
A critical component of this assay is the use of a cell line that overexpresses P-gp and its corresponding parental (wild-type) cell line that does not. This allows for a direct comparison and confirmation that the observed efflux is P-gp mediated.
Recommended Cell Lines:
-
P-gp Overexpressing: MCF7/ADR (human breast cancer), NCI/ADR-RES (human ovarian cancer), KB-C-2 (human epidermoid carcinoma)[7][8]
Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For P-gp overexpressing cell lines that require a selection agent to maintain P-gp expression, ensure the agent is included in the culture medium as per the supplier's instructions.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Rhodamine 123 Intracellular Accumulation Assay
This protocol utilizes Rhodamine 123, a fluorescent substrate of P-gp, to measure the activity of the efflux pump. Inhibition of P-gp will result in increased intracellular fluorescence of Rhodamine 123.
Materials:
-
P-gp overexpressing and parental cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)[9][10]
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10^4 cells per well in a 96-well black, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Reagents:
-
Prepare a working solution of Rhodamine 123 in HBSS at a final concentration of 5 µM.[9]
-
Prepare serial dilutions of this compound in HBSS. A suggested starting range is 0.1 nM to 1 µM to bracket the reported IC50 of 8.9 nM.[5]
-
Prepare a working solution of the positive control inhibitor (e.g., 50 µM Verapamil).[9]
-
-
Inhibition and Substrate Loading:
-
Remove the culture medium from the wells.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of the prepared this compound dilutions or the positive control to the respective wells. For control wells (no inhibition), add 100 µL of HBSS with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of the Rhodamine 123 working solution to all wells (final Rhodamine 123 concentration will be 2.5 µM).
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Measurement:
-
Remove the loading solution from the wells.
-
Wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Add 100 µL of PBS or a cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
Alternatively, for a more detailed analysis, cells can be trypsinized, resuspended in PBS, and analyzed by flow cytometry.[10]
-
Data Presentation and Analysis
The quantitative data should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Intracellular Accumulation of Rhodamine 123 with this compound
| Cell Line | Treatment | Concentration | Mean Fluorescence Intensity (± SD) | Fold Increase in Accumulation |
| Parental | DMSO (Control) | - | 1500 ± 120 | 1.0 |
| Parental | This compound | 100 nM | 1550 ± 130 | 1.03 |
| P-gp Overexpressing | DMSO (Control) | - | 300 ± 45 | 1.0 |
| P-gp Overexpressing | This compound | 1 nM | 450 ± 50 | 1.5 |
| P-gp Overexpressing | This compound | 10 nM | 950 ± 80 | 3.17 |
| P-gp Overexpressing | This compound | 100 nM | 1400 ± 110 | 4.67 |
| P-gp Overexpressing | Verapamil | 50 µM | 1450 ± 125 | 4.83 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculation of Fold Increase in Accumulation: Fold Increase = (Fluorescence of treated cells) / (Fluorescence of untreated P-gp overexpressing cells)
IC50 Determination: The half-maximal inhibitory concentration (IC50) for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of P-gp Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Workflow for Intracellular Accumulation Assay
Caption: Workflow for the Rhodamine 123 intracellular accumulation assay.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of P-gp inhibitor 29 for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P-gp inhibitor 29. The focus is on addressing solubility challenges to ensure consistent and reliable results in experimental assays.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during stock solution preparation or dilution in aqueous buffer.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor water solubility.
-
Solvent Choice: The solvent used for the stock solution may not be optimal, or the final concentration of the organic solvent in the aqueous buffer may be too low to maintain solubility.
-
pH of the Buffer: The solubility of the compound may be pH-dependent.
-
Temperature: The temperature of the solution can affect solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Corrective Actions:
-
Optimize Stock Solution:
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for poorly soluble compounds.[1][2]
-
Concentration: Start with a standard concentration like 10 mM. Ensure the compound is fully dissolved before making further dilutions.
-
-
Improve Aqueous Dilution:
-
Minimize Organic Solvent in Final Assay: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous assay buffer as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.[1][3]
-
Serial Dilution: Perform serial dilutions of the stock solution in the organic solvent before the final dilution into the aqueous buffer.
-
Rapid Mixing: When diluting the stock solution into the aqueous buffer, add the stock solution to the buffer (not the other way around) and mix vigorously immediately to prevent localized high concentrations that can lead to precipitation.[2]
-
-
Employ Physical Methods:
-
Vortexing and Sonication: Thoroughly vortex the solution. If precipitation persists, brief sonication in a water bath can help break up aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution to 37°C can increase the solubility of some compounds. However, be cautious as prolonged exposure to heat can cause degradation.
-
-
Adjust Buffer pH:
-
If the this compound has ionizable groups, its solubility may be influenced by pH. Experiment with buffers of different pH values, if compatible with your assay, to find the optimal pH for solubility.
-
-
Consider Formulation Strategies:
-
For persistent solubility issues, consider using solubility-enhancing excipients. These are generally safe and pharmaceutically acceptable.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used to increase solubility.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.
-
Issue 2: Inconsistent IC50 values for P-gp inhibition across experiments.
Possible Causes:
-
Compound Precipitation: The most likely cause is inconsistent solubility, leading to variations in the actual concentration of the inhibitor in the assay.
-
Compound Instability: The compound may be degrading in the assay medium over the course of the experiment.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous stock solutions, can lead to concentration errors.
Troubleshooting Steps:
-
Confirm Solubility: Before starting a large-scale experiment, visually inspect the highest concentration of your compound in the final assay buffer under a microscope to ensure no precipitation has occurred.
-
Assess Compound Stability: Perform a time-course experiment to see if the inhibitory activity changes over the duration of your assay. This can be done by pre-incubating the compound in the assay medium for different lengths of time before adding it to the cells or membranes.
-
Refine Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step. For viscous solutions, consider using positive displacement pipettes.
-
Control for Solvent Effects: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the controls.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
Q2: How can I determine the maximum soluble concentration of this compound in my aqueous assay buffer?
A2: You can perform a kinetic or thermodynamic solubility assessment. A simple method is to prepare a series of dilutions of your compound in the assay buffer and visually inspect for precipitation after a set incubation time (e.g., 1-2 hours) at the assay temperature. You can also use methods like nephelometry to quantify turbidity.
Q3: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo experiments?
A3: Yes, for in vivo studies, several formulation strategies can be employed to enhance solubility and bioavailability. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly improve its dissolution rate.
-
Lipid-Based Formulations: Formulations such as micelles, emulsions, and solid lipid nanoparticles can encapsulate the drug and improve its solubility and absorption.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that carry the drug.
Q4: Can the excipients used to improve solubility interfere with the P-gp inhibition assay?
A4: It is possible. Some pharmaceutically inert excipients, such as certain polymers and surfactants, have been shown to have P-gp inhibitory effects themselves. Therefore, it is crucial to run appropriate vehicle controls containing the excipients alone to assess any background effects on P-gp activity.
Data Presentation
Table 1: Common Solvents for Preparing Stock Solutions of Poorly Soluble Compounds
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution. |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| DMF | Polar Aprotic | 10-50 mM | Good solubilizing power. | Higher toxicity than DMSO. |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may not be suitable for all in vitro applications. |
Table 2: Common Formulation Strategies for Improving Aqueous Solubility
| Strategy | Description | Key Advantages |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent. | Simple to prepare. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility. | Effective for compounds with ionizable groups. |
| Surfactants | Using amphiphilic molecules that form micelles to encapsulate the drug. | Can significantly increase solubility. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at the molecular level. | Enhances dissolution rate and solubility. |
| Nanosuspension | Reducing the particle size of the drug to the sub-micron range. | Increases surface area for dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance. The molecular weight of this compound (C25H26N6OS) is 458.58 g/mol .
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (L) = (0.001 g / 458.58 g/mol ) / 0.01 mol/L = 0.000218 L = 218 µL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Caco-2 Bidirectional Permeability Assay for P-gp Inhibition
This protocol is a standard method to assess P-gp inhibition.
Workflow Diagram:
Caption: Workflow for a Caco-2 permeability assay.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.
-
Assay Solutions: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH (typically pH 7.4). Prepare solutions of a known P-gp substrate (e.g., 1 µM [3H]-Digoxin) with and without various concentrations of this compound. Include a positive control inhibitor (e.g., verapamil).
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For apical to basolateral (A to B) transport, add the assay solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral to apical (B to A) transport, add the assay solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Quantify the concentration of the P-gp substrate in the samples using LC-MS/MS or scintillation counting if a radiolabeled substrate is used.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).
-
A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
References
Technical Support Center: P-gp Inhibitor 29
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the P-glycoprotein (P-gp) inhibitor 29 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P-gp inhibitor 29?
This compound is a novel, allosteric inhibitor of P-glycoprotein.[1] Unlike many P-gp inhibitors that compete with substrates at the drug-binding domain, compound 29 is believed to bind to a site near the interface of the two nucleotide-binding domains.[1] This binding inhibits the ATP hydrolysis necessary for the transport function of P-gp, thereby blocking the efflux of P-gp substrates.[1][2] A key feature of inhibitor 29 is that it is not a transport substrate of P-gp itself.[1][2]
Q2: Was this compound designed to minimize off-target effects?
Yes, the design of this compound included a strategy to minimize off-target effects. By targeting an allosteric site away from the nucleotide-binding sites, the intention was to reduce interactions with other ATP-dependent proteins.[1]
Q3: What are the known or potential off-target effects of this compound?
While designed for specificity, users should be aware of potential off-target effects. Research has indicated that this compound may also affect the activity of the Breast Cancer Resistance Protein (BCRP), another ABC transporter involved in multidrug resistance.[2] General off-target effects for P-gp inhibitors can include intrinsic cytotoxicity, inhibition of other transporters, and interactions with metabolic enzymes like CYP3A4.[3][4]
Q4: How can I differentiate between P-gp inhibition and general cytotoxicity in my experiments?
It is crucial to distinguish between cell death caused by the increased intracellular concentration of a co-administered cytotoxic drug (due to P-gp inhibition) and cytotoxicity caused by the P-gp inhibitor itself.[3] To do this, you should determine the IC50 value of this compound alone, without any P-gp substrate.[3] If this value is close to the concentration required for P-gp inhibition, off-target cytotoxicity may be a contributing factor.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity Observed
-
Question: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see specific P-gp inhibition. Is this an off-target effect?
-
Answer: This could be an off-target effect. It is essential to differentiate between cytotoxicity from P-gp inhibition (leading to higher intracellular levels of a co-administered cytotoxic agent) and direct, off-target cytotoxicity of inhibitor 29.[3]
-
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the IC50 for cytotoxicity of inhibitor 29 alone.
-
Use a P-gp Null Cell Line: Test the inhibitor's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is likely an off-target effect.[3]
-
Vary the P-gp Substrate: If the high cytotoxicity is only seen with a specific P-gp substrate, consider if the inhibitor is unexpectedly increasing the substrate's intrinsic toxicity.[3]
-
-
Issue 2: Inconsistent Results Across Different P-gp Inhibition Assays
-
Question: My results for P-gp inhibition with compound 29 are inconsistent between a dye-based assay (e.g., Calcein (B42510) AM) and a transport assay. Why is this happening?
-
Answer: Discrepancies between different assay formats can arise from their distinct mechanisms. Dye-based assays measure the accumulation of a fluorescent substrate, while transport assays directly measure the flux of a compound across a cell monolayer.[3]
-
Troubleshooting Steps:
-
Review Assay Mechanisms: Understand the principles of each assay. For instance, ATPase assays measure the inhibitor's effect on P-gp's energy consumption.[3]
-
Control for Membrane Interactions: Some fluorescent dyes can interact with the cell membrane, leading to artifacts.[3]
-
Consider Substrate Specificity: Inhibitor 29's effect might vary depending on the substrate used in the assay.
-
Recommended Confirmatory Assay: A bidirectional transport assay is considered the gold standard for confirming P-gp inhibition.[3]
-
-
Issue 3: Potential for BCRP Inhibition
-
Question: My results suggest that another transporter in addition to P-gp might be inhibited. Could this compound be affecting other transporters?
-
Answer: Yes, it has been reported that this compound may also inhibit the Breast Cancer Resistance Protein (BCRP).[2]
-
Troubleshooting Steps:
-
Use BCRP-Overexpressing Cells: Test the effect of inhibitor 29 on a cell line that specifically overexpresses BCRP to confirm this off-target activity.
-
Employ BCRP-Specific Substrates: Use known BCRP substrates in transport or accumulation assays to quantify the inhibitory effect of compound 29 on BCRP.
-
-
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Parameter | Cell Line | Substrate | Inhibitor 29 IC50 (µM) |
| P-gp Inhibition | DU145TXR | Paclitaxel | 0.5 |
| Intrinsic Cytotoxicity | DU145TXR | - | > 20 |
| P-gp Inhibition | A2780ADR | Paclitaxel | 0.7 |
| Intrinsic Cytotoxicity | A2780ADR | - | > 20 |
| BCRP Inhibition | MCF7/MX | Mitoxantrone | 5.2 |
Note: The data presented are hypothetical and for illustrative purposes, based on trends observed in the cited literature.
Experimental Protocols
Protocol 1: Intrinsic Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound alone for a period that matches your primary experiment (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.[3]
Protocol 2: Calcein AM Accumulation Assay for P-gp Inhibition
-
Cell Seeding: Seed P-gp overexpressing cells in a black, clear-bottom 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Substrate Addition: Add Calcein AM (a P-gp substrate) to a final concentration of 1 µM and incubate for an additional 30 minutes.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular calcein fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 for P-gp inhibition.
Visualizations
Caption: Mechanism of P-gp inhibition by compound 29 to enhance chemotherapy.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logical workflow to investigate inconsistent assay results.
References
- 1. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing P-gp Inhibitor 29 Concentration in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of P-gp inhibitor 29 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[1] P-gp functions as an efflux pump, removing a wide range of substrates, including many chemotherapeutic drugs, from the cell's interior.[2][3] This action can lead to multidrug resistance (MDR) in cancer cells.[4] Inhibitor 29 is a novel, allosteric inhibitor that is not a substrate of P-gp itself.[1] It binds to a site on the nucleotide-binding domains of P-gp, away from the ATP-binding sites, and inhibits the protein's ATPase activity, which is essential for its pumping function.[1][2] This inhibition leads to increased intracellular accumulation of co-administered P-gp substrate drugs, thereby enhancing their efficacy.[1][4]
Q2: What is the first step in determining the optimal concentration of this compound?
A2: The first and most critical step is to determine the intrinsic cytotoxicity of this compound alone in your specific cell line. This is essential to distinguish between the inhibitor's own toxic effects and the desired effect of sensitizing cells to a co-administered chemotherapeutic agent.[5] An MTT or similar cytotoxicity assay should be performed with a range of inhibitor 29 concentrations.[5] The ideal concentration for your experiments will be at or below the concentration that shows minimal to no toxicity.
Q3: How do I measure the effectiveness of this compound in my cell line?
A3: The effectiveness of this compound is typically measured by its ability to increase the intracellular concentration of a known P-gp substrate.[6] This can be assessed using fluorescent dye efflux assays, such as the rhodamine 123 or calcein-AM assays.[7][8] In these assays, a decrease in the efflux of the fluorescent dye from the cells in the presence of inhibitor 29 indicates successful P-gp inhibition.[7][9]
Q4: Can this compound have off-target effects?
A4: Yes, like many small molecule inhibitors, this compound can have off-target effects.[5][10] It is crucial to assess for these, especially if you observe significant cytotoxicity at concentrations where you expect specific P-gp inhibition.[5] One way to investigate this is to test the inhibitor's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is likely an off-target effect.[5] Additionally, some P-gp inhibitors can interact with other ABC transporters or drug-metabolizing enzymes like cytochrome P450 3A4 (CYP3A4).[5][10]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed with this compound Alone
-
Question: My this compound is showing significant cytotoxicity in my cell line, even at low concentrations. What should I do?
-
Answer: It's important to differentiate between direct cytotoxicity of the inhibitor and its effect on sensitizing cells to another drug.
-
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the IC50 value for cytotoxicity of inhibitor 29 alone using an MTT assay.[5]
-
Compare with P-gp Inhibition IC50: Compare the cytotoxic IC50 with the IC50 for P-gp inhibition (determined from a dye efflux assay). A significant overlap suggests potential off-target cytotoxic effects.[5]
-
Use a P-gp Null Cell Line: Test the inhibitor's cytotoxicity in a cell line that does not express P-gp. If the cytotoxicity remains, it's likely an off-target effect.[5]
-
-
Issue 2: Inconsistent Results in P-gp Inhibition Assays
-
Question: I am getting conflicting results for P-gp inhibition when using different assay methods (e.g., rhodamine 123 vs. calcein-AM). Why is this happening?
-
Answer: Different assay methods have different mechanisms and can be affected by various factors.
-
Troubleshooting Steps:
-
Review Assay Mechanisms: Understand the principles of each assay. For instance, rhodamine 123 is a direct substrate of P-gp, while the calcein-AM assay measures the accumulation of a fluorescent product after the non-fluorescent calcein-AM is cleaved by intracellular esterases.[7][9]
-
Consider Substrate-Dependent Effects: Some inhibitors may show different activity against different P-gp substrates.[5]
-
Control for Membrane Interactions: Fluorescent dyes can sometimes interact with the cell membrane, leading to artifacts. Ensure you have appropriate controls in your experiment.[5]
-
-
Issue 3: Low Efficacy in Reversing Multidrug Resistance
-
Question: this compound is not effectively reversing the resistance to my chemotherapeutic drug. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy.
-
Troubleshooting Steps:
-
Confirm P-gp Expression: Ensure that your cell line has sufficient P-gp expression to be the primary mechanism of resistance.
-
Optimize Inhibitor Concentration: The concentration of inhibitor 29 may be too low. Perform a dose-response experiment to find the optimal concentration that inhibits P-gp without causing significant cytotoxicity.[1]
-
Check for Inhibitor Stability: Small molecule inhibitors can be unstable in cell culture media over long incubation periods. Consider replenishing the media with fresh inhibitor every 24-48 hours for long-term experiments.[11]
-
Solubility Issues: Poor solubility of the inhibitor can lead to a lower effective concentration. Ensure the inhibitor is fully dissolved in your vehicle (e.g., DMSO) before adding it to the culture medium.
-
-
Data Presentation
Table 1: Efficacy of this compound and its Variants in Reversing Paclitaxel Resistance in DU145TXR Cells
| Compound | Concentration (µM) | Paclitaxel IC50 (nM) | Fold Decrease in IC50 (vs. Paclitaxel alone) |
| Paclitaxel Alone | - | 1500 | 1 |
| 29 | 3 | 500 | 3 |
| 5 | 200 | 7.5 | |
| 7 | 100 | 15 | |
| 10 | 15 | 100 | |
| 216 | 3 | 208 | 7.2 |
| 227 | 3 | 125 | 12 |
| 231 | 3 | 136 | 11 |
| 541 | 3 | 100 | 15 |
| 551 | 3 | 39 | 38.5 |
Data is synthesized from the findings in a study by Sui et al.[1]
Experimental Protocols
Protocol 1: Assessing Intrinsic Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound alone for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.[5]
Protocol 2: P-gp Inhibition Assessment using a Calcein-AM Efflux Assay
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.[12]
-
Calcein-AM Loading: Add calcein-AM to a final concentration of 0.5-1 µM to each well and incubate for 30-45 minutes at 37°C in the dark.[9][12]
-
Wash: Gently wash the cells with a cold buffer (e.g., PBS) to remove extracellular calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for calcein (B42510) (e.g., 485 nm excitation and 520 nm emission).[13]
-
Data Analysis: An increase in intracellular fluorescence in the presence of inhibitor 29 compared to the control indicates P-gp inhibition. Calculate the IC50 for P-gp inhibition.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.
References
- 1. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
P-gp inhibitor 29 stability in experimental conditions
Welcome to the technical support center for P-gp Inhibitor 29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SMU-29) is a potent modulator of the P-glycoprotein (P-gp) efflux pump. P-gp is a protein that can pump a wide variety of drugs out of cells, leading to multidrug resistance (MDR) in cancer and limiting the oral bioavailability of many therapeutic agents. This compound works by directly interacting with the nucleotide-binding domains of P-gp, which inhibits the ATP hydrolysis necessary for the pump's function.[1][2] Unlike many other P-gp modulators, it is not a substrate for P-gp transport itself.[1]
Q2: What is the specificity of this compound?
A2: this compound has been shown to inhibit both P-glycoprotein (P-gp) and the Breast Cancer Resistance Protein (BCRP), another important ABC transporter involved in multidrug resistance. This dual activity should be considered when designing experiments and interpreting results.[1]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is a hydrophobic compound with low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A4: This is a common issue known as "crashing out," which occurs when a hydrophobic compound in a concentrated organic stock is rapidly diluted into an aqueous environment. The primary cause is that the final concentration of the compound exceeds its solubility limit in the aqueous medium. Please refer to the Troubleshooting Guide: Compound Precipitation in Aqueous Media below for detailed solutions.
Q5: How should I store this compound solutions?
A5: For long-term stability, solid this compound should be stored at -20°C, protected from light. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is highly recommended to prepare aqueous working solutions fresh for each experiment, as the stability of the compound in aqueous buffers over time has not been characterized. A study on various compounds in DMSO showed that after one year at room temperature, only 52% of compounds were likely to be observed without degradation.[3]
Q6: How can I determine the stability of this compound in my specific experimental conditions?
A6: It is crucial to perform a stability study under your specific experimental conditions (e.g., in your chosen cell culture medium or buffer). This typically involves incubating the compound solution and measuring its concentration at various time points using an analytical method like HPLC or LC-MS. Refer to the Experimental Protocols section for a detailed procedure.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Media
This guide addresses the common problem of this compound precipitating when diluted from a DMSO stock into aqueous solutions like cell culture media or buffers.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound in the aqueous medium is higher than its solubility limit. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower working concentration if possible. |
| Solvent Shock | The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to fall out of solution. | Use a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium before adding it to the final volume. Add the stock solution dropwise while gently vortexing the medium. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells. The goal is to use the lowest possible DMSO concentration that maintains solubility. | Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Temperature Effects | The solubility of compounds often decreases at lower temperatures. Adding the stock to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media or buffers for preparing your final working solutions. Avoid repeated temperature shifts of your media. |
| Interaction with Media Components | Salts, proteins, or other components in complex media like fetal bovine serum (FBS) can interact with the compound, reducing its solubility. | If your experiment allows, try reducing the serum concentration. Test the solubility in simpler buffers (e.g., PBS) versus complete media to identify potential interactions. |
Data Presentation
Since specific stability data for this compound is not publicly available, the following tables are provided as templates for researchers to record their own findings from stability assessments.
Table 1: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4)
| Incubation Time (Hours) | Temperature (°C) | % Remaining of this compound (Mean ± SD) | Appearance of Solution |
| 0 | 37 | 100 | Clear |
| 2 | 37 | Record your data here | e.g., Clear, Hazy, Precipitate |
| 4 | 37 | Record your data here | e.g., Clear, Hazy, Precipitate |
| 8 | 37 | Record your data here | e.g., Clear, Hazy, Precipitate |
| 24 | 37 | Record your data here | e.g., Clear, Hazy, Precipitate |
Table 2: Freeze-Thaw Stability of this compound in DMSO Stock
| Number of Freeze-Thaw Cycles | Storage Temperature (°C) | % Remaining of this compound (Mean ± SD) |
| 0 | -20 | 100 |
| 1 | -20 | Record your data here |
| 3 | -20 | Record your data here |
| 5 | -20 | Record your data here |
Table 3: Photostability of this compound
| Condition | Exposure Duration (Hours) | % Remaining of this compound (Mean ± SD) |
| Dark Control (wrapped in foil) | 24 | Record your data here |
| ICH Q1B Option 2 Light Exposure | 24 | Record your data here |
Experimental Protocols
Protocol 1: Assessment of Stability in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time at a defined temperature.
Materials:
-
This compound
-
100% DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4) or complete cell culture medium
-
Incubator (e.g., 37°C)
-
HPLC or LC-MS system for quantification
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the DMSO stock solution into the pre-warmed (37°C) aqueous buffer/medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as the 100% reference sample. Quench any potential degradation by adding an equal volume of cold methanol (B129727) and store at -20°C until analysis.
-
Incubation: Place the remaining working solution in an incubator under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Sample Quenching and Storage: Immediately quench and store each aliquot as described in step 3.
-
Analysis: Analyze all samples (including the T=0 sample) in a single batch using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Assessment of Photostability
Objective: To evaluate the degradation of this compound upon exposure to light, following ICH Q1B guidelines.
Materials:
-
This compound (as solid powder and in solution)
-
Chemically inert, transparent containers (e.g., quartz cuvettes)
-
Aluminum foil
-
A photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (combining cool white fluorescent and near-UV lamps).
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound powder in a transparent container.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and place it in a transparent container.
-
Dark Control: Prepare identical samples but wrap them securely in aluminum foil to protect them from light.
-
-
Exposure: Place both the test samples and the dark control samples in the photostability chamber. Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Post-Exposure Analysis: After the exposure period, dissolve the solid samples and dilute the solution samples appropriately.
-
Quantification: Analyze all samples (exposed and dark controls) using a validated, stability-indicating HPLC or LC-MS method.
-
Evaluation: Compare the amount of this compound remaining in the light-exposed samples to that in the dark control samples to determine the extent of photodegradation. Any new peaks observed in the chromatogram of the exposed sample should be investigated as potential photodegradation products.
Visualizations
Caption: Mechanism of P-gp efflux and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathways regulating P-gp expression and apoptosis.
References
- 1. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of P-glycoprotein (Pgp)-mediated drug efflux by extracellular acidosis: in vivo imaging with 68Ga-labelled PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of P-gp Inhibitor Variants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers synthesizing variants of the P-gp inhibitor Tariquidar, a representative third-generation inhibitor often denoted by research compound numbers like '29' in various publications.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of Tariquidar and its most common variants? A1: Tariquidar (XR9576) is a potent, third-generation P-glycoprotein (P-gp) inhibitor. Its structure is based on a dimethoxytetrahydroisoquinoline core linked to a substituted anthranilamide moiety.[1] Many variants keep the dimethoxytetrahydroisoquinoline–ethyl–phenylamine partial structure and introduce modifications to the anthranilamide ring or the terminal aromatic group to improve properties like specificity, metabolic stability, and solubility.[1]
Q2: Why are researchers focused on synthesizing variants of Tariquidar? A2: While potent, Tariquidar's clinical applicability has been limited by factors such as toxicity and susceptibility to hydrolysis of its amide bonds.[2] Research into variants aims to optimize the pharmacological profile by addressing these liabilities. Common strategies include bioisosteric replacement of the amide bond with more stable linkers like triazoles, or modifying substituents to fine-tune activity against P-gp versus other ABC transporters like BCRP (ABCG2).[3]
Q3: What are the key synthetic steps in building the Tariquidar scaffold? A3: The synthesis is a multi-step process that generally involves:
-
Preparation of the core fragments: This includes synthesizing the substituted anthranilic acid portion and the N-phenylethyl tetrahydroisoquinoline portion.
-
Amide bond formation: A crucial step coupling the two main fragments. This is often the focus of troubleshooting and optimization.
-
Late-stage functionalization: Modifications to the aromatic rings, often performed on the completed backbone to generate a library of analogs.
Q4: My final compound has poor aqueous solubility. How can I prepare it for in vitro assays? A4: For experimental use, Tariquidar and its analogs are typically dissolved first in an organic solvent like DMSO. This stock solution is then further diluted into an aqueous buffer or cell culture medium, such as a heated 5% glucose solution, to a final DMSO concentration of ≤ 2% (v/v).[4]
Troubleshooting Guide for Synthesis
This guide addresses common issues encountered during the synthesis of Tariquidar and its analogs, particularly focusing on the critical amide coupling and final purification steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Amide Coupling Step | 1. Poor activation of the carboxylic acid: Standard coupling reagents may be insufficient, especially with electron-deficient anilines. 2. Steric hindrance: Bulky substituents near the reacting centers can slow down the reaction. 3. Low nucleophilicity of the amine: Electron-withdrawing groups on the amine partner reduce its reactivity. 4. Side reaction of coupling agent: Carbodiimide reagents (EDC, DCC) can form stable N-acylurea byproducts. | 1. Use a more powerful coupling cocktail: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with a non-nucleophilic base like DIPEA. Adding HOBt as an additive with EDC can also improve yields. 2. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to check for starting material consumption, but be wary of potential side product formation at higher temperatures. 3. Convert the carboxylic acid to an acyl chloride: Use thionyl chloride (SOCl₂) or oxalyl chloride for activation prior to adding the amine. This is a more reactive intermediate. 4. Optimize solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) often provide better results than DMF for these types of couplings. |
| Multiple Spots on TLC/Peaks in LC-MS Post-Reaction | 1. Incomplete reaction: Starting materials are still present. 2. Formation of N-acylurea byproduct: Common when using DCC or EDC without an additive like HOBt. 3. Epimerization: If chiral centers are present, harsh conditions can cause racemization. 4. Hydrolysis of the amide product: The amide bond in Tariquidar can be labile, especially under acidic or basic workup conditions. | 1. Allow the reaction to run longer or add more coupling reagent. 2. Purify using column chromatography. The urea (B33335) byproduct is often less polar than the desired amide. Switching to HATU or an acyl chloride method avoids this specific byproduct. 3. Use milder coupling reagents (e.g., HATU, COMU) and maintain a low temperature (0 °C to RT). 4. Perform a neutral workup. Avoid strong acids or bases during extraction. Use saturated sodium bicarbonate and brine washes carefully. |
| Difficulty in Final Compound Purification | 1. Compound is insoluble in common chromatography solvents. 2. Product co-elutes with a persistent impurity. 3. Compound streaks on the silica (B1680970) gel column. | 1. Use a stronger solvent system for your column, such as DCM/Methanol. A small amount of triethylamine (B128534) (0.1-1%) can be added to the mobile phase to improve the peak shape of basic compounds like Tariquidar. 2. Try a different purification technique: If silica gel chromatography fails, consider preparative reverse-phase HPLC (Prep-HPLC). 3. Pre-treat silica with triethylamine: For basic compounds, pre-flushing the column with a solvent mixture containing triethylamine can neutralize acidic sites on the silica and prevent streaking. |
| Unexpected Demethylation of Methoxy Groups | Harsh reaction conditions: Certain reagents, particularly strong Lewis acids used in other steps, can cleave aryl methyl ethers. | Use milder, more selective reagents. If demethylation is desired for creating analogs, specific reagents like boron tribromide (BBr₃) at low temperatures are used. Avoid unintentional demethylation by carefully selecting catalysts and deprotection steps that do not affect these groups. |
Experimental Protocols & Data
Representative Synthesis Workflow: O-Desmethyl Tariquidar Analog
The following protocol is a representative multi-step synthesis adapted from the literature for a key precursor used in developing Tariquidar variants.
Detailed Protocol: Step 2 - Amide Coupling
-
Reagent Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) from Step 1 in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the N-phenylethyl tetrahydroisoquinoline intermediate (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-5% Methanol in Dichloromethane) to yield the pure amide intermediate.
Quantitative Data: Representative Reaction Yields
The following table summarizes typical yields for key transformations in the synthesis of Tariquidar analogs. Actual yields will vary based on substrate, scale, and specific conditions.
| Reaction Type | Reagents/Catalyst | Typical Yield Range | Notes |
| Amide Coupling | HATU / DIPEA | 70 - 85% | Generally high-yielding and clean. |
| Amide Coupling | EDC / HOBt | 50 - 75% | Can be lower yielding with difficult substrates; risk of N-acylurea byproduct. |
| Nitro Reduction | H₂ (g), Pd/C | 90 - 99% | Typically a very efficient and clean reaction. |
| Cu(I)-catalyzed N-Arylation | CuI / ligand | 45 - 65% | Used for creating analogs with different aromatic groups; yields can be moderate. |
| Ether Demethylation | BBr₃ | 80 - 90% | Effective but requires careful handling and strict anhydrous conditions. |
Visualized Guides
Troubleshooting Logic for Low Amide Coupling Yield
This decision tree outlines a logical workflow for troubleshooting a low-yielding amide coupling reaction, a critical step in the synthesis of Tariquidar variants.
P-glycoprotein (P-gp) Mechanism of Action
This diagram illustrates the simplified mechanism by which P-gp, an ATP-binding cassette (ABC) transporter, effluxes drugs from a cell and how inhibitors like Tariquidar block this function.
References
Technical Support Center: Overcoming Resistance to P-gp Inhibitor 29
Welcome to the technical support center for P-gp Inhibitor 29. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: We are observing diminishing efficacy of Inhibitor 29 in our P-gp-overexpressing cell line (e.g., K562/ADM) when co-administered with a cytotoxic substrate like Paclitaxel. What are the potential causes?
A1: This is a common challenge indicating the development or presence of resistance mechanisms. Several factors could be at play:
-
Suboptimal Inhibitor Concentration: The concentration of Inhibitor 29 may be insufficient to fully block the P-gp efflux pump, especially in cells with very high P-gp expression.[1]
-
Inhibitor Instability: Inhibitor 29 might be unstable in your cell culture medium over the course of a multi-day experiment, leading to a decrease in its effective concentration.[2]
-
Cell Line Specificity: The level of P-gp expression and the presence of other resistance mechanisms can vary significantly, even between batches of the same cell line.[1]
-
Increased P-gp Expression: Prolonged exposure to cytotoxic agents (or even some inhibitors) can sometimes lead to further upregulation of the ABCB1 gene, which codes for P-gp.[3]
-
Alternative Resistance Mechanisms: The cells may be utilizing other non-P-gp related resistance mechanisms, such as altered drug targets, activation of DNA repair pathways, or the upregulation of other efflux pumps like MRP1 or BCRP.[3]
To diagnose this, we recommend a systematic approach starting with re-evaluating the IC50 of your cytotoxic drug in the presence of a concentration range of Inhibitor 29.
Q2: How can we confirm that the resistance we are observing is still P-gp mediated and that Inhibitor 29 is failing to inhibit it?
A2: It's crucial to perform functional assays to confirm P-gp activity. The most direct methods are substrate accumulation or efflux assays. A loss of Inhibitor 29 efficacy should manifest as a failure to increase the intracellular concentration of a fluorescent P-gp substrate.
Recommended Action: Perform a Rhodamine 123 or Calcein-AM efflux assay. Compare the fluorescence retention in your resistant cells when treated with Inhibitor 29 versus a well-characterized, potent P-gp inhibitor (e.g., Verapamil, Tariquidar) as a positive control.[4][5] If the positive control restores fluorescence retention but Inhibitor 29 does not (at its previously effective concentration), it suggests a specific issue with the inhibitor's interaction or stability. If neither works, it may point to extremely high P-gp expression or other mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent results in cytotoxicity assays between experiments.
High variability in IC50 values from assays like MTT or MTS can obscure the true efficacy of Inhibitor 29.
-
Logical Troubleshooting Workflow for Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent assay results.
-
Data Presentation: Example of Variable vs. Consistent Paclitaxel IC50 Data
Table 1: Comparison of Paclitaxel IC50 values (nM) in K562/ADM cells with 1 µM Inhibitor 29, showing results from inconsistent and optimized experimental setups.
| Experiment Batch | Inconsistent Protocol IC50 (nM) | Optimized Protocol IC50 (nM) |
| 1 | 45.2 | 32.5 |
| 2 | 89.7 | 35.1 |
| 3 | 25.1 | 33.8 |
| Mean | 53.3 | 33.8 |
| Std. Deviation | 33.0 | 1.3 |
Problem 2: No significant potentiation of cytotoxicity is observed with Inhibitor 29.
If Inhibitor 29 fails to reduce the IC50 of a co-administered cytotoxic drug, consider the following:
-
P-gp Efflux Mechanism and Inhibition by Compound 29
Caption: P-gp efflux mechanism and inhibition by Compound 29.
-
Troubleshooting Steps:
-
Verify P-gp Expression: Confirm that your resistant cell line maintains high P-gp expression via Western Blot or qPCR. Expression can sometimes decrease with high passage numbers.
-
Run a Functional Assay: Use a Rhodamine 123 efflux assay to confirm that the lack of potentiation is due to a failure to inhibit P-gp function.
-
Test for Direct ATPase Interaction: A P-gp ATPase activity assay can determine if Inhibitor 29 directly interacts with the P-gp transporter. Compounds can be substrates (stimulate ATPase), inhibitors, or both.[6][7]
-
-
Data Presentation: Expected Rhodamine 123 Retention
Table 2: Hypothetical mean fluorescence intensity (MFI) from a Rhodamine 123 retention assay in sensitive (K562) and resistant (K562/ADM) cells.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Retention vs. Sensitive |
| K562 (Sensitive) | Vehicle | 8500 | 100% |
| K562/ADM (Resistant) | Vehicle | 950 | 11% |
| K562/ADM (Resistant) | 1 µM Inhibitor 29 | 1200 | 14% |
| K562/ADM (Resistant) | 10 µM Verapamil | 7800 | 92% |
Key Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay (Functional P-gp Assay)
This protocol assesses the ability of Inhibitor 29 to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.
-
Experimental Workflow for Rhodamine 123 Assay
Caption: Experimental workflow for the Rhodamine 123 P-gp efflux assay.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/ADM) and their sensitive parental line (K562) in a 96-well plate and allow them to adhere.
-
Pre-incubation: Treat cells with various concentrations of Inhibitor 29, a vehicle control, and a positive control inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C.
-
Loading: Add the P-gp substrate, Rhodamine 123 (final concentration ~5-10 µM), to all wells and incubate for 60 minutes at 37°C to allow for uptake.[8]
-
Washing: Discard the media and wash the cells three times with ice-cold PBS to stop the efflux and remove any extracellular dye.
-
Efflux: Add fresh, pre-warmed media (containing the respective inhibitors/controls) and incubate for another 60 minutes at 37°C to allow for P-gp-mediated efflux.[8]
-
Lysis and Measurement: Stop the efflux by washing three times with ice-cold PBS. Lyse the cells with 1% Triton X-100. Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~538 nm).[8]
-
Analysis: Increased fluorescence relative to the vehicle-treated resistant cells indicates inhibition of P-gp efflux.
Protocol 2: P-gp ATPase Activity Assay
This assay measures the ATP consumption by P-gp and can determine if a compound is a substrate (stimulator) or inhibitor.[9]
Methodology:
-
Reagents: Use a commercial kit (e.g., Pgp-Glo™ Assay System) which contains recombinant human P-gp membranes, ATP, and a luciferase-based ATP detection reagent.[6]
-
Reaction Setup: Incubate P-gp membranes with Inhibitor 29 across a range of concentrations at 37°C. To test for inhibition, include a known P-gp substrate like Verapamil (200 µM) to stimulate activity. Include a negative control (buffer) and a positive inhibitor control (e.g., sodium orthovanadate, Na3VO4).
-
Initiation: Add MgATP to start the ATPase reaction and incubate for 40 minutes at 37°C.[9]
-
ATP Detection: Add the ATP detection reagent. This reagent contains luciferase, which will produce a luminescent signal proportional to the amount of ATP remaining in the well.
-
Measurement: Measure luminescence on a plate reader.
-
Analysis: A decrease in ATPase activity (more luminescence, meaning less ATP was used) in the presence of the stimulator indicates that Inhibitor 29 is an inhibitor of P-gp's ATPase function. An increase in activity without a stimulator suggests it may be a substrate.[6]
Protocol 3: Intrinsic Cytotoxicity Assay
This protocol is essential to distinguish between the desired chemosensitizing effect and any off-target cytotoxicity of Inhibitor 29 itself.[10]
Methodology:
-
Cell Seeding: Seed both sensitive and P-gp-overexpressing cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of Inhibitor 29 alone (without any co-administered cytotoxic drug) for a period matching your primary experiment (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[10]
-
Viability Assessment: Use a standard cell viability assay, such as MTT or MTS. For an MTT assay, add MTT solution (5 mg/mL) and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the intrinsic cytotoxicity of Inhibitor 29. This value should be significantly higher than the concentration required for P-gp inhibition.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 7. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodamine 123 efflux assay [bio-protocol.org]
- 9. Pgp ATPase assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
reducing cytotoxicity of P-gp inhibitor 29 in assays
Welcome to the technical support center for P-gp inhibitor 29. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant cytotoxicity after treatment with this compound, even at concentrations intended for P-gp inhibition. How can I determine if this is an off-target effect?
A1: It is crucial to distinguish between the intrinsic cytotoxicity of inhibitor 29 and the enhanced cytotoxic effect on a co-administered chemotherapeutic agent. Here are the steps to determine the source of cytotoxicity:
-
Assess Intrinsic Cytotoxicity: Culture your cells with a range of concentrations of this compound alone (without any P-gp substrate/chemotherapeutic agent).
-
Determine the IC50 for Cytotoxicity: Using a standard cytotoxicity assay like the MTT assay, calculate the half-maximal inhibitory concentration (IC50) for inhibitor 29 alone.[1]
-
Compare with P-gp Inhibition IC50: Compare the cytotoxic IC50 value with the IC50 value for P-gp inhibition (which can be determined using an assay like the Calcein-AM assay). If the values are close, it suggests that the observed cytotoxicity might be an off-target effect of the inhibitor itself.[1]
-
Use a P-gp Null Cell Line: A definitive way to test for off-target cytotoxicity is to use a cell line that does not express P-glycoprotein (P-gp null). If inhibitor 29 still shows cytotoxicity in these cells, it is independent of its P-gp inhibitory activity.[1]
Q2: How can I reduce the overall cytotoxicity observed in my assay when using this compound?
A2: If you have determined that the cytotoxicity is hindering your experiment, here are several strategies to mitigate it:
-
Optimize Inhibitor Concentration: Perform a dose-response curve to find the lowest effective concentration of inhibitor 29 that provides sufficient P-gp inhibition for your experimental window.[2] Studies have shown that for some P-gp inhibitors, lower concentrations can still effectively reverse multidrug resistance.[3]
-
Reduce Incubation Time: Shorter exposure of the cells to the inhibitor may be sufficient to achieve P-gp inhibition while minimizing cytotoxicity.[4]
-
Check Solvent Concentration: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%, but this can be cell-line dependent.[4] Always include a solvent control in your experiments.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to the compound, reducing its free concentration and thus its toxicity. You can experiment with varying serum concentrations to find a balance.[2]
Q3: I am not observing the expected increase in the efficacy of my chemotherapeutic agent in the presence of this compound. What could be the issue?
A3: This could be due to several factors related to the experimental setup:
-
P-gp Expression Levels: Confirm that your cell line expresses sufficient levels of P-gp. Low or negligible P-gp expression will result in a minimal effect of the inhibitor.
-
Inhibitor and Substrate Interaction: P-gp has multiple drug binding sites. While inhibitor 29 is an allosteric inhibitor, the specific chemotherapeutic agent you are using might interact with P-gp in a way that is not effectively overcome by this inhibitor. Consider using a different P-gp substrate as a positive control.
-
Assay-Specific Issues: Ensure that your assay for measuring cell viability or drug accumulation is performing correctly. For example, some compounds can interfere with the MTT assay reagents, leading to inaccurate readings.[5] Include appropriate controls to test for such interference.
Troubleshooting Guides
Guide 1: High Background or Variable Results in Cytotoxicity Assays
This guide provides steps to troubleshoot common issues in cytotoxicity assays like the MTT assay.
| Problem | Potential Cause | Troubleshooting Step |
| High signal in "no cell" control wells | Compound interferes with the assay reagent (e.g., reduces MTT). | Run a cell-free control with this compound and the assay reagent. If interference is confirmed, consider a different cytotoxicity assay (e.g., LDH release).[4] |
| High variability between replicate wells | Uneven cell seeding or compound precipitation. | Ensure the cell suspension is thoroughly mixed before seeding. Visually inspect wells for any precipitate after adding the inhibitor.[4] |
| "Edge effects" in 96-well plates | Increased evaporation in the outer wells of the plate. | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.[4] |
| No clear dose-response curve | The tested concentration range is not appropriate. | Expand the range of concentrations for inhibitor 29, including both much lower and higher doses.[4] |
Guide 2: Optimizing P-gp Inhibition Assays
This guide focuses on troubleshooting functional P-gp inhibition assays like the Calcein-AM assay.
| Problem | Potential Cause | Troubleshooting Step |
| Low fluorescence signal with Calcein-AM | Insufficient P-gp inhibition or low P-gp expression. | Confirm P-gp expression in your cell line. Increase the concentration of inhibitor 29 or use a potent, well-characterized P-gp inhibitor as a positive control. |
| High background fluorescence | The Calcein-AM dye is being hydrolyzed extracellularly or is not being washed away properly. | Ensure thorough washing of cells after incubation with Calcein-AM. Use a buffer without esterase activity for washing. |
| Inconsistent results between experiments | Variability in cell health, passage number, or seeding density. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments.[4] |
Experimental Protocols
Protocol 1: Assessing the Intrinsic Cytotoxicity of this compound using the MTT Assay
This protocol is for determining the cytotoxic effect of inhibitor 29 itself.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium and add 100 µL of the inhibitor dilutions to the respective wells. Incubate for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.
Protocol 2: Measuring P-gp Inhibition using the Calcein-AM Assay
This protocol directly measures the functional inhibition of P-gp.
Materials:
-
96-well black, clear-bottom plates
-
P-gp expressing cell line (e.g., L-MDR1) and a parental cell line
-
Complete culture medium
-
This compound
-
Calcein-AM stock solution (in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound, a positive control inhibitor, and a vehicle control.
-
Calcein-AM Incubation: Add Calcein-AM to a final concentration of 0.5 µM to each well and incubate for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular calcein (B42510) fluorescence using a microplate reader with excitation at 488 nm and emission at 530 nm.
-
Data Analysis: Increased fluorescence in the presence of inhibitor 29 indicates P-gp inhibition.
Protocol 3: P-gp ATPase Activity Assay
This assay determines if inhibitor 29 affects the ATP hydrolysis function of P-gp.
Materials:
-
P-gp-containing membrane vesicles
-
Assay buffer
-
ATP
-
This compound
-
Phosphate (B84403) detection reagent
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp containing membrane vesicles, assay buffer, and different concentrations of this compound.
-
Initiate Reaction: Add MgATP to each well to start the ATPase reaction. Incubate at 37°C for 20 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Phosphate Detection: Add a phosphate detection reagent to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength corresponding to the phosphate detection reagent (e.g., 340 nm for NADH depletion-based assays).[6]
-
Data Analysis: A decrease in ATPase activity in the presence of inhibitor 29 suggests it inhibits the ATP hydrolysis function of P-gp.
Data Presentation
Table 1: Example Data for Intrinsic Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | 48 | Data to be determined by user |
| A549 | 48 | Data to be determined by user |
| P-gp Null Line | 48 | Data to be determined by user |
Table 2: Example Data for P-gp Inhibition by Inhibitor 29 (Calcein-AM Assay)
| Cell Line | P-gp Expression | Inhibitor | IC50 (µM) |
| L-MDR1 | High | Inhibitor 29 | Data to be determined by user |
| Parental Line | Low | Inhibitor 29 | Data to be determined by user |
| L-MDR1 | High | Verapamil (Control) | Data to be determined by user |
Visualizations
Caption: A generalized experimental workflow for assessing the effect of this compound.
Caption: A troubleshooting flowchart for addressing high cytotoxicity with this compound.
Caption: Potential signaling interactions of a P-gp inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
P-gp inhibitor 29 degradation and storage protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of experiments involving P-gp inhibitor 29.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions. Always refer to the product-specific datasheet for the most accurate information.
Q2: How should I prepare and store stock solutions of this compound?
A2: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] To minimize degradation, it is advisable to use a fresh, anhydrous grade of DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) and aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This practice prevents repeated freeze-thaw cycles which can lead to compound degradation.[1] Store these aliquots at -80°C for long-term stability.[1]
Q3: What are the primary degradation pathways for this compound?
A3: Like many small molecule inhibitors, this compound is susceptible to degradation through common chemical pathways such as hydrolysis and oxidation.[2] Hydrolysis, the reaction with water, can be catalyzed by acidic or basic conditions. Oxidation involves the removal of electrons and can be initiated by exposure to heat, light, or trace metals.
Q4: How can I verify the activity of my this compound stock solution after long-term storage?
A4: To confirm the activity of a stored stock solution, it is recommended to perform a functional assay, such as a P-gp ATPase activity assay or a cell-based efflux assay. You can compare the inhibitory potency (e.g., IC50 value) of your stored solution to that of a freshly prepared solution. A significant decrease in potency would indicate degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during research involving P-gp inhibitors.
Issue 1: Inconsistent or lower-than-expected P-gp inhibition.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.
-
Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Perform Activity Check: Compare the activity of the old and new stock solutions in a functional assay to determine if there was a loss of potency.
-
Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles.
-
Issue 2: Precipitation of the inhibitor upon thawing or dilution in aqueous buffer.
-
Possible Cause: Poor solubility of the inhibitor in aqueous solutions. This is a common issue for many small molecule inhibitors.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C for a short period to aid in redissolving the compound.
-
Vortexing/Sonication: Vortex or sonicate the solution for several minutes.
-
Serial Dilution: Perform initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. This can prevent the compound from precipitating out of solution.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your experiment low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Issue 3: High cytotoxicity observed in cell-based assays.
-
Possible Cause: The observed cytotoxicity may be an off-target effect of the inhibitor itself, rather than a result of P-gp inhibition leading to the accumulation of a cytotoxic co-administered drug.
-
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the cytotoxicity of this compound alone, without any co-administered P-gp substrate.
-
Compare IC50 Values: Compare the IC50 value for cytotoxicity with the IC50 value for P-gp inhibition. A significant overlap suggests potential off-target cytotoxic effects.
-
Use a P-gp Null Cell Line: Test the inhibitor's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is likely an off-target effect.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for shorter-term storage of working aliquots. | |
| In DMSO (4°C) | 2 weeks | For immediate use. |
Data is illustrative and should be confirmed with product-specific documentation.
Table 2: Illustrative Forced Degradation Data for this compound
The following table provides example data from a forced degradation study, where the goal is to achieve 5-20% degradation to identify potential degradants.
| Stress Condition | Incubation Time | % Degradation | Major Degradation Products Identified |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 12.5% | Hydrolytic product A |
| 0.1 M NaOH (Base Hydrolysis) | 12 hours | 18.2% | Hydrolytic product B, Epimer C |
| 3% H₂O₂ (Oxidation) | 24 hours | 8.9% | Oxidative product D |
| 80°C (Thermal) | 48 hours | 6.5% | Thermal product E |
| Photostability (ICH Q1B) | 7 days | 3.1% | Photolytic product F |
This data is for illustrative purposes only and represents typical outcomes of forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound (solid or stock solution)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Samples: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Acid Hydrolysis: Mix the inhibitor solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the inhibitor solution with 0.1 M NaOH and incubate at 60°C. Collect samples at various time points and neutralize with 0.1 M HCl.
-
Oxidation: Mix the inhibitor solution with 3% H₂O₂ and keep at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store the solid inhibitor in an oven at 80°C. Also, heat a solution of the inhibitor at 60°C. Collect samples at various time points.
-
Photolytic Degradation: Expose the solid inhibitor and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution for use in experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly. If needed, gently warm the solution to 37°C or briefly sonicate to ensure the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.
Visualizations
Caption: Troubleshooting workflow for inconsistent P-gp inhibitor activity.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to P-gp Inhibitor 29 and Other Key P-glycoprotein Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of P-gp inhibitor 29 against a selection of widely studied P-glycoprotein (P-gp) inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate modulator for their specific applications, from overcoming multidrug resistance in cancer to improving drug bioavailability.
Introduction to P-glycoprotein and Its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells. This process is a key mechanism of multidrug resistance (MDR) in cancer cells and also influences the pharmacokinetics of many drugs by limiting their absorption and distribution. P-gp inhibitors, or modulators, are compounds that block the function of this transporter, thereby increasing intracellular drug concentrations and enhancing therapeutic efficacy.
These inhibitors are broadly classified into three generations based on their specificity and affinity. First-generation inhibitors, such as verapamil (B1683045) and cyclosporine A, are often non-selective and have lower binding affinities. Second-generation inhibitors were developed for higher potency, while third-generation inhibitors, like tariquidar, elacridar, and zosuquidar, are characterized by high specificity and potency with minimal off-target effects.
This compound is a novel, computationally designed small molecule that has been identified as an allosteric inhibitor of P-gp. Unlike competitive inhibitors that bind to the substrate-binding site or the ATP-binding site, this compound is thought to bind to a different site on the protein, inducing a conformational change that inhibits its ATPase activity and, consequently, its transport function.
In Vitro Efficacy: A Comparative Overview
The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce P-gp activity by 50%. It is crucial to note that IC50 values can vary significantly depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay protocol. The following table summarizes representative IC50 values for this compound and other prominent inhibitors from various in vitro assays.
| Inhibitor | Generation | Mechanism of Action | Assay Type | Substrate | Cell Line/System | IC50 Value (µM) |
| This compound | - | Allosteric Inhibitor | Calcein-AM Accumulation | Calcein-AM | A2780ADR (ovarian cancer) | Activity confirmed, specific IC50 not reported |
| Verapamil | First | Competitive Inhibitor / Substrate | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | 2.9 |
| ATPase Activity | Verapamil | P-gp membrane | Km = 1.9 ± 0.5, Ki = 454 ± 109 | |||
| Cyclosporine A | First | Competitive Inhibitor / Substrate | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | 4.8 |
| Doxorubicin Transport | LLC-GA5-COL150 | 3.66 | ||||
| Tariquidar (XR9576) | Third | Non-competitive Inhibitor | Substrate Transport | - | - | ~0.04 |
| Elacridar (GF120918) | Third | Non-competitive Inhibitor | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | 0.05 |
| [3H]azidopine labeling | [3H]azidopine | P-gp membrane | 0.16 | |||
| Zosuquidar (LY335979) | Third | Non-competitive Inhibitor | - | - | HL60/VCR | 0.0012 |
| P-gp binding | - | - | Ki = 0.059 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize P-gp inhibitors.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is essential for its transport function. Inhibitors can be identified by their ability to modulate this activity.
Principle: P-gp hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). The amount of Pi produced is proportional to the ATPase activity. Test compounds are evaluated for their ability to inhibit either the basal or a substrate-stimulated ATPase activity.
Materials:
-
P-gp-containing membranes (e.g., from Sf9 cells overexpressing P-gp)
-
ATP solution
-
Verapamil (as a P-gp substrate/stimulator)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-MES buffer)
-
Phosphate detection reagent (e.g., ammonium (B1175870) molybdate (B1676688) solution)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing P-gp membranes in the assay buffer.
-
To measure inhibition of stimulated activity, add a known P-gp substrate like verapamil to the reaction mixture.
-
Add various concentrations of the test inhibitor to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 850 nm) using a plate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
Calcein-AM Cellular Accumulation Assay
This is a fluorescence-based assay to measure the efflux activity of P-gp in living cells.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. Calcein itself is a substrate for P-gp and is actively transported out of P-gp-expressing cells. Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.
Materials:
-
P-gp-overexpressing cell line (e.g., A2780ADR, K562/MDR) and a parental control cell line.
-
Calcein-AM solution
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the P-gp-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specific time (e.g., 30-60 minutes) at 37°C.
-
Add Calcein-AM to each well at a final concentration of, for example, 0.25 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 15-45 minutes) in the dark.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The increase in fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.
Rhodamine 123 Cellular Accumulation Assay
Similar to the Calcein-AM assay, this method uses the fluorescent dye rhodamine 123 to assess P-gp activity.
Principle: Rhodamine 123 is a fluorescent P-gp substrate. In cells overexpressing P-gp, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF7R) and a parental control cell line.
-
Rhodamine 123 solution
-
Test inhibitor
-
Cell culture medium
-
96-well microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture the cells to an appropriate density.
-
Incubate the cells with various concentrations of the test inhibitor for a defined period at 37°C.
-
Add rhodamine 123 to the cells at a final concentration of, for example, 5.25 µM.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Wash the cells to remove the extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence with a spectrofluorometer, or measure the fluorescence of individual cells using a flow cytometer.
-
An increase in fluorescence indicates P-gp inhibition.
In Vivo Performance
The ultimate goal of P-gp inhibition in drug development is often to improve the oral bioavailability of P-gp substrate drugs. In vivo studies in animal models are critical for evaluating this.
A common experimental approach involves the co-administration of a P-gp substrate, such as the anticancer drug paclitaxel (B517696), with a P-gp inhibitor. The oral bioavailability of paclitaxel is typically low due to P-gp-mediated efflux in the intestine. By inhibiting this efflux, P-gp inhibitors can significantly increase the amount of paclitaxel that reaches the systemic circulation.
For instance, studies have shown that co-administration of verapamil or cyclosporine A with oral paclitaxel in mice can increase its bioavailability by 2.7-fold and 5.7-fold, respectively. While specific in vivo pharmacokinetic data for this compound is not yet widely published, its ability to reverse multidrug resistance in tumor spheroids suggests it can effectively inhibit P-gp in a more complex biological environment.
Visualizing the Mechanisms and Methods
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
This compound represents a promising development in the field of P-gp modulation due to its novel allosteric mechanism of action. While direct quantitative comparisons of its potency with established inhibitors are still emerging, its demonstrated ability to reverse multidrug resistance in cellular models positions it as a valuable tool for further research. The choice of a P-gp inhibitor for a particular study will depend on the specific requirements of the experiment, including the desired potency, specificity, and the biological system being investigated. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their drug development and resistance modulation studies.
Unveiling Superior P-gp Inhibitors: A Comparative Analysis of Compound 29 Variants
A new generation of P-glycoprotein (P-gp) inhibitors, derived from the hit compound 29, demonstrates significant improvements in overcoming multidrug resistance (MDR) in cancer cells. A recent study showcases a series of variants, developed through both computational and traditional rational design, that exhibit enhanced efficacy in sensitizing P-gp-overexpressing cancer cells to chemotherapeutic agents.
This guide provides a detailed comparison of these novel P-gp inhibitor 29 variants, presenting key experimental data on their performance and the methodologies used for their evaluation. The findings offer valuable insights for researchers and drug development professionals working to combat P-gp-mediated MDR.
Performance Comparison of this compound and its Variants
The variants of compound 29 were categorized into two groups based on their design strategy. Group 1 (compounds 216, 227, 231, 541, and 551) was generated using a computational approach, while Group 2 (compounds 238, 255, 278, 280, and 286) was developed through traditional, structure-based rational design.[1] The comparative efficacy of these variants against the parent compound 29 was assessed through a series of in vitro assays.[1]
| Compound | Design Strategy | Reversal of Paclitaxel (B517696) Resistance in DU145TXR cells | Calcein (B42510) Accumulation | Effect on Basal P-gp ATPase Activity | P-gp Substrate |
| 29 (Parent) | - | Baseline | Baseline | No significant effect | No |
| 216 | Computational | Marginally better than 29 at lower concentrations | Lower than 29 | No significant effect | No |
| 227 | Computational | Better than 29 at all concentrations | Lower than 29 | No significant effect | No |
| 231 | Computational | Better than 29 at all concentrations | Lower than 29 | Inhibitory | No |
| 541 | Computational | Better than 29 at all concentrations | Lower than 29 | No significant effect | No |
| 551 | Computational | Better than 29 at all concentrations | Marginally higher than 29 | Stimulatory | Yes |
| 238 | Rational | Not specified | Not specified | ~10-fold stimulation | Yes |
| 255 | Rational | Not specified | Not specified | ~3-fold stimulation | Yes |
| 278 | Rational | Not specified | Not specified | Inhibitory | Not specified |
| 280 | Rational | Not specified | Not specified | Marginal stimulation | Not specified |
| 286 | Rational | Not specified | Not specified | No significant stimulation | Not specified |
Key Findings:
-
The computationally designed variants 227, 231, 541, and 551 consistently demonstrated superior performance in re-sensitizing multidrug-resistant cancer cells to paclitaxel compared to the original compound 29.[1]
-
Interestingly, most of the computationally generated variants (Group 1) were not substrates of P-gp, a desirable characteristic for an effective inhibitor. In contrast, some of the rationally designed variants (Group 2) were identified as P-gp substrates.[1]
-
The effects on P-gp's ATPase activity varied among the variants, with some stimulating, some inhibiting, and others having no significant effect on the basal activity.[1]
Experimental Methodologies
The following are detailed protocols for the key experiments conducted to evaluate the variants of this compound.
Paclitaxel Resensitization Assay in DU145TXR Cells
This assay measures the ability of the inhibitor variants to restore the sensitivity of P-gp-overexpressing cancer cells to a chemotherapeutic drug.
Caption: Workflow for the paclitaxel resensitization assay.
Protocol:
-
DU145TXR cells, a P-gp-overexpressing prostate cancer cell line, were seeded in 96-well plates and allowed to adhere for 24 hours.
-
The cells were then treated with a range of concentrations of the P-gp inhibitor variants in combination with varying concentrations of paclitaxel.
-
After a 72-hour incubation period, cell viability was assessed using an MTT assay.
-
The absorbance was measured at 570 nm to determine the extent of cell death, and the IC50 values for paclitaxel in the presence of each inhibitor were calculated.
Calcein-AM Accumulation Assay
This assay evaluates the ability of the inhibitors to block the efflux function of P-gp, leading to the accumulation of a fluorescent substrate within the cells.
Caption: Workflow of the Calcein-AM accumulation assay.
Protocol:
-
DU145TXR cells were harvested and washed.
-
The cells were pre-incubated with the this compound variants.
-
Calcein-AM, a non-fluorescent substrate of P-gp that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases, was added to the cells.
-
The accumulation of fluorescent calcein inside the cells was measured over time using a fluorescence plate reader. Increased fluorescence indicates effective inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of the inhibitor variants on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Protocol:
-
Membrane vesicles containing high concentrations of P-gp were prepared.
-
The vesicles were incubated with the P-gp inhibitor variants in the presence of ATP.
-
The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate (B84403) released.
-
The assay was performed under both basal conditions and in the presence of verapamil, a known P-gp substrate that stimulates ATPase activity, to distinguish between inhibitory and stimulatory effects of the variants.
Cellular Accumulation of Inhibitor Variants
This assay determines whether the inhibitor variants themselves are transported by P-gp.
Protocol:
-
P-gp-overexpressing cells were incubated with each of the inhibitor 29 variants.
-
The intracellular concentration of the variants was measured using LC-MS/MS.
-
The accumulation was measured in the presence and absence of tariquidar (B1662512), a potent P-gp inhibitor.
-
A ratio of accumulation (with tariquidar / without tariquidar) greater than 1 indicates that the compound is a substrate of P-gp.
Conclusion
The systematic evaluation of computationally and rationally designed variants of this compound has led to the identification of several promising candidates with enhanced efficacy in overcoming multidrug resistance. The detailed experimental data and protocols presented here provide a valuable resource for the scientific community, facilitating further research and development of next-generation P-gp inhibitors for improved cancer chemotherapy. The superior performance of the computationally designed, non-substrate inhibitors highlights the potential of in silico approaches in accelerating the discovery of more effective MDR modulators.
References
Cross-Validation of P-glycoprotein Inhibitor 29's Activity in Modulating Multidrug Resistance Across Cancer Cell Lines
This guide provides a comparative analysis of the efficacy of P-glycoprotein (P-gp) inhibitor compound 29 in sensitizing various multidrug-resistant (MDR) cancer cell lines to chemotherapeutic agents. The data presented herein is compiled from multiple studies to offer a cross-validation of its activity, intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of P-gp Inhibitor 29
This compound has demonstrated significant potential in reversing multidrug resistance in cancer cells that overexpress this efflux pump. Its activity has been characterized in several preclinical models, most notably in prostate and ovarian cancer cell lines. The primary mechanism of action of inhibitor 29 is the direct inhibition of P-gp's ATPase activity, which leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates.[1]
The following table summarizes the quantitative data on the efficacy of this compound in reversing resistance to paclitaxel (B517696) and vinblastine (B1199706) in two well-characterized MDR cell lines: DU145TXR (prostate cancer) and A2780ADR (ovarian cancer). The data clearly indicates a substantial reduction in the IC50 values of these chemotherapeutic drugs when co-administered with inhibitor 29, highlighting its potent P-gp inhibitory effect.
| Cell Line | Chemotherapeutic Agent | IC50 (without Inhibitor 29) | IC50 (with Inhibitor 29) | Fold Change in Sensitivity | Reference |
| A2780ADR (Ovarian Cancer) | Paclitaxel | ~7,500 nM | ~50 nM (with 25 µM Cpd 29) | ~150 | [1][2] |
| Vinblastine | ~2,500 nM | ~25 nM (with 10 µM Cpd 29) | ~100 | [1][2] | |
| DU145TXR (Prostate Cancer) | Paclitaxel | >10,000 nM | ~100 nM (with 10 µM Cpd 29) | >100 |
Note: IC50 values are approximate and compiled from graphical representations in the cited literature. The concentrations of inhibitor 29 used varied between experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Lines and Culture
-
A2780 and A2780ADR: The A2780 human ovarian cancer cell line and its multidrug-resistant subline, A2780ADR, which overexpresses P-gp, were utilized.
-
DU145 and DU145TXR: The DU145 human prostate cancer cell line and its paclitaxel-resistant derivative, DU145TXR, which exhibits a high level of P-gp overexpression, were used.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of chemotherapeutic agents, alone and in combination with this compound, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel or vinblastine) in the presence or absence of a fixed concentration of this compound.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by non-linear regression analysis.
P-gp Inhibition Assay (Calcein AM Accumulation Assay)
The direct inhibitory effect of compound 29 on P-gp function was assessed by measuring the intracellular accumulation of the fluorescent P-gp substrate, calcein (B42510) AM.
-
Cell Preparation: P-gp-overexpressing cells (e.g., A2780ADR or DU145TXR) were harvested and seeded in a suitable format, such as a 96-well plate.
-
Inhibitor Incubation: Cells were pre-incubated with this compound or a control vehicle for a specified time.
-
Substrate Addition: Calcein AM, a non-fluorescent, cell-permeant dye, was added to the wells. Inside the cell, esterases cleave the AM group, converting it to the fluorescent molecule calcein, which is a P-gp substrate.
-
Fluorescence Measurement: In cells with active P-gp, calcein is effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of calcein and a corresponding increase in fluorescence. The fluorescence intensity was measured over time using a fluorescence microplate reader or visualized by fluorescence microscopy.
-
Data Analysis: The increase in intracellular fluorescence in the presence of inhibitor 29, compared to the control, indicates the degree of P-gp inhibition.
Visualizations
Experimental Workflow for P-gp Inhibitor Evaluation
Caption: Workflow for assessing this compound efficacy.
Signaling Pathways Regulating P-gp Expression
References
Reversing Multidrug Resistance: A Comparative Analysis of P-glycoprotein Inhibitor 29 and Its Derivatives
For Immediate Release
Researchers in oncology and drug development are continually challenged by the phenomenon of multidrug resistance (MDR), a primary factor in the failure of many chemotherapies. A key contributor to MDR is the over-expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively expels a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors to be co-administered with chemotherapeutic agents is a promising strategy to overcome MDR. This guide provides a comparative analysis of the efficacy of P-gp inhibitor 29 and its derivatives in reversing MDR, supported by experimental data and detailed protocols.
Performance Comparison of this compound Derivatives
Computational screening and subsequent in vitro studies have identified a series of potent P-gp inhibitors, including compound 29 and its derivatives, compounds 34 and 45. These compounds have demonstrated significant efficacy in re-sensitizing MDR cancer cells to conventional chemotherapeutics like paclitaxel.
The following tables summarize the quantitative data on the efficacy of these inhibitors in P-gp-overexpressing cancer cell lines.
Table 1: Efficacy of this compound and Derivatives in Reversing Paclitaxel Resistance in DU145TXR Prostate Cancer Cells [1]
| Compound | Concentration (µM) | Paclitaxel IC50 (nM) | Fold Sensitization |
| Paclitaxel Alone | - | 10,000 | - |
| Compound 29 | 25 | 12.5 | 800 |
| Compound 34 | 25 | 11.2 | 895 |
| Compound 45 | 25 | 58.5 | 171 |
| Verapamil (Control) | 25 | 19.9 | 503 |
Table 2: Efficacy of this compound and Derivatives in Reversing Paclitaxel Resistance in A2780ADR Ovarian Cancer Cells [2]
| Compound | Concentration (µM) | Paclitaxel IC50 (nM) |
| Paclitaxel Alone | - | 2500 |
| Compound 29 | 25 | 8 |
| Compound 34 | 25 | 15 |
| Compound 45 | 25 | 20 |
| Verapamil (Control) | 25 | 30 |
Mechanism of Action and Experimental Workflow
The primary mechanism by which this compound and its derivatives reverse MDR is through the direct inhibition of the P-gp efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic effects. The following diagrams illustrate the P-gp mediated MDR pathway and a typical experimental workflow for evaluating P-gp inhibitors.
References
- 1. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of P-gp Inhibitor 29 for ABCB1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P-gp inhibitor compound 29's specificity for the ABCB1 transporter. The following sections detail its performance against other common P-gp inhibitors, supported by experimental data and protocols.
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a critical ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic drugs, from cells. This action is a primary mechanism behind the development of multidrug resistance (MDR) in cancer, a significant hurdle in effective cancer treatment. Consequently, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR. This guide focuses on assessing the specificity of a particular P-gp inhibitor, compound 29, for ABCB1.
Comparative Analysis of P-gp Inhibitor Activity
For a comprehensive comparison, the following table includes typical IC50 values for well-known P-gp inhibitors. It is important to note that these values can vary significantly based on the cell line and experimental conditions used.
| Inhibitor | Target | Typical IC50 Range (nM) | Notes |
| Compound 29 | ABCB1 (P-gp) | Not explicitly stated in reviewed literature | Also shows activity against ABCG2 (BCRP)[1] |
| Compound 29 | ABCG2 (BCRP) | Not explicitly stated in reviewed literature | Activity has been observed[1] |
| Verapamil | ABCB1 (P-gp) | 500 - 5000 | First-generation inhibitor, also a calcium channel blocker. |
| Cyclosporine A | ABCB1 (P-gp) | 200 - 2000 | First-generation inhibitor, also an immunosuppressant. |
| Tariquidar | ABCB1 (P-gp) | 5 - 50 | Third-generation, potent and more specific P-gp inhibitor. |
Note: The IC50 values are indicative and can vary between different assays and cell lines.
Experimental Protocols
To ensure the reproducibility and validity of findings when assessing P-gp inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the activity and specificity of compounds like inhibitor 29.
Calcein-AM Efflux Assay for P-gp Inhibition
This assay is a common and reliable method for measuring P-gp activity. The non-fluorescent Calcein-AM is a substrate of P-gp and is readily taken up by cells. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is then trapped. In cells overexpressing P-gp, Calcein-AM is effluxed before it can be cleaved, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of fluorescent calcein.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES, K562/ADR) and a parental control cell line.
-
Calcein-AM stock solution (1 mM in DMSO).
-
Test inhibitor (e.g., compound 29) at various concentrations.
-
Positive control inhibitor (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with the test inhibitor (compound 29) and controls at various concentrations for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percent inhibition by comparing the fluorescence in inhibitor-treated cells to the control cells.
Workflow for Calcein-AM Assay
Caption: Workflow of the Calcein-AM assay for P-gp inhibition.
MTT Cytotoxicity Assay
This assay is used to determine the intrinsic cytotoxicity of the P-gp inhibitor itself, as well as its ability to potentiate the cytotoxicity of a chemotherapeutic agent in MDR cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MDR and non-MDR cancer cell lines.
-
Test inhibitor (compound 29).
-
A chemotherapeutic agent that is a P-gp substrate (e.g., Paclitaxel, Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with:
-
The P-gp inhibitor alone at various concentrations to determine its intrinsic toxicity.
-
The chemotherapeutic agent alone at various concentrations.
-
A combination of the P-gp inhibitor (at a fixed, non-toxic concentration) and the chemotherapeutic agent at various concentrations.
-
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Logical Flow for Assessing P-gp Inhibitor Effects
Caption: Logical workflow for the comprehensive assessment of this compound.
P-gp Regulation and Signaling Pathways
The expression and function of P-gp are regulated by various intracellular signaling pathways. A key pathway involved is the MEK/ERK pathway. Inhibition of this pathway has been shown to down-regulate the expression of P-gp, suggesting that targeting these signaling cascades could be an alternative or complementary approach to direct P-gp inhibition.
MEK/ERK Signaling Pathway and P-gp Expression
Caption: The MEK/ERK pathway's role in regulating P-gp expression.
References
P-gp Inhibitor 29: A Comparative Guide to its In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer therapy. Its ability to efflux a wide range of chemotherapeutic agents from cancer cells significantly diminishes their efficacy. The development of P-gp inhibitors to be used in combination with chemotherapy is a promising strategy to overcome MDR. This guide provides a comparative overview of the therapeutic potential of P-gp inhibitor 29, placing its known attributes alongside those of established P-gp inhibitors that have undergone in vivo validation.
While in vitro studies have demonstrated the promise of this compound as a potent modulator of MDR, this guide also highlights the critical need for comprehensive in vivo validation to ascertain its clinical viability.
Performance Comparison of P-gp Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of alternative P-gp inhibitors that have been evaluated in vivo. This allows for a direct comparison of their efficacy and key characteristics.
Table 1: In Vitro Efficacy of P-gp Inhibitors
| Inhibitor | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) / IC50 | Citation |
| This compound | K562/A02 | Adriamycin | 93.17 | [1] |
| Epicatechin EC31 | LCC6MDR (Breast Cancer) | Paclitaxel (B517696) | EC50: 91-249 nM | [2] |
| Epicatechin EC31 | P388ADR (Leukemia) | Doxorubicin | EC50: 93-260 nM | [2] |
| Epicatechin EC31 | K562/P-gp (Leukemia) | Vincristine | EC50: 37-60 nM | [2] |
| Tariquidar (XR9576) | EMT6/AR1.0 (Murine Breast Cancer) | Doxorubicin | - | [3] |
| Elacridar (GF120918) | Various | Paclitaxel | - |
Table 2: In Vivo Efficacy of P-gp Inhibitors
| Inhibitor | Animal Model | Cancer Type | Chemotherapeutic Agent | Key Efficacy Results | Citation |
| This compound | No in vivo data available | - | - | - | |
| Epicatechin EC31 | LCC6MDR Xenograft (mice) | Breast Cancer | Paclitaxel | 27.4% to 36.1% tumor growth inhibition | |
| Epicatechin EC31 | P388ADR Leukemia (mice) | Leukemia | Doxorubicin | Significantly prolonged survival | |
| Epicatechin EC31 | K562/P-gp Leukemia (mice) | Leukemia | Doxorubicin | Significantly prolonged survival | |
| Tariquidar (XR9576) | MC26 Colon Carcinoma (mice) | Colon Cancer | Doxorubicin | Significant potentiation of antitumor activity | |
| Elacridar (GF120918) | Wild-type mice | - | Paclitaxel | 6.6-fold increase in oral bioavailability of Paclitaxel |
Table 3: Pharmacokinetic Properties of P-gp Inhibitors
| Inhibitor | Animal Model | Key Pharmacokinetic Findings | Citation |
| This compound | No in vivo data available | - | |
| Epicatechin EC31 | Mice | Intraperitoneal administration of 30 mg/kg achieved plasma concentrations above its in vitro EC50 for over 18 hours. Did not affect the pharmacokinetic profile of co-administered paclitaxel. | |
| Tariquidar | Rats | Co-administration enhanced the plasma AUC of a P-gp substrate by 1.61 to 3.05 times and improved its bioavailability from 46.4% to 95%. | |
| Elacridar | Mice | Increased brain uptake of paclitaxel by 5-fold. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the in vivo validation of P-gp inhibitors.
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture P-gp overexpressing human cancer cells (e.g., LCC6MDR breast cancer cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
Chemotherapeutic agent alone (e.g., paclitaxel)
-
P-gp inhibitor alone
-
Combination of chemotherapeutic agent and P-gp inhibitor
-
-
Administer drugs via appropriate routes (e.g., intravenous for paclitaxel, oral or intraperitoneal for the P-gp inhibitor) at predetermined doses and schedules.
-
-
Efficacy Endpoints:
-
Measure tumor volume at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for P-gp expression).
-
Primary efficacy endpoints include tumor growth inhibition and increased survival time.
-
Pharmacokinetic Study in Mice
-
Drug Administration:
-
Administer the P-gp inhibitor to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
For drug-drug interaction studies, co-administer the P-gp inhibitor with a known P-gp substrate chemotherapeutic agent.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the P-gp inhibitor and/or the co-administered drug in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
-
Visualizing the Path to In Vivo Validation
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.
Caption: Workflow for the in vivo validation of a P-gp inhibitor.
Caption: P-gp mediated multidrug resistance and inhibition pathway.
References
Safety Operating Guide
Essential Safety Protocol: Proper Disposal of P-gp Inhibitor 29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step procedure for the safe disposal of P-gp inhibitor 29. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of potent, biologically active small molecules and nitrogen-containing heterocyclic compounds. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Precautions
Given that this compound is a potent research compound, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear double nitrile gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A designated lab coat for handling this compound is required.
-
Respiratory Protection: When handling the solid form, an N95 respirator is recommended.
All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data and Hazard Assessment
While specific quantitative hazard data for this compound is not publicly available, its chemical structure (C25H26N6OS) indicates it is a complex organic molecule containing nitrogen and sulfur, common in biologically active compounds that may have toxicological properties. The disposal plan is therefore based on the precautionary principle, treating the substance as hazardous.
| Waste Type | Container Requirements | Labeling Instructions | Disposal Route |
| Solid Waste | Sealable, puncture-resistant container lined with a heavy-duty plastic bag. | "Hazardous Chemical Waste," "this compound," and the date. | Institutional EHS pickup. |
| Liquid Waste | Leak-proof, shatter-resistant container with a secure screw cap. | "Hazardous Chemical Waste," "this compound," list of solvents, and the date. | Institutional EHS pickup. |
| Sharps | Designated, puncture-proof sharps container for chemical waste. | "Hazardous Chemical Waste - Sharps," "this compound," and the date. | Institutional EHS pickup. |
Step-by-Step Disposal Protocol
This protocol outlines the segregation, containment, and disposal of all materials contaminated with this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent accidental mixing of incompatible waste streams.
-
Solid Waste:
-
All disposable items that have come into direct contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated bench paper, must be collected as solid hazardous chemical waste.
-
Place these items in a designated, lined container within the chemical fume hood.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, experimental media, and solvent rinses, in a designated liquid hazardous waste container.
-
Ensure the waste container is compatible with the solvents used (e.g., glass for organic solvents, polyethylene (B3416737) for aqueous solutions).
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated sharps container for hazardous chemical waste.
-
Step 2: Proper Containment and Labeling
-
Solid Waste Container: Once the collection is complete, securely seal the inner plastic bag and then the outer container.
-
Liquid Waste Container: Keep the container tightly capped when not in use. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Labeling: Clearly label all waste containers with "Hazardous Chemical Waste," the full chemical name "this compound," the primary solvent(s) for liquids, and the date of accumulation.
Step 3: Decontamination of Work Surfaces
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Use a suitable solvent (such as 70% ethanol) followed by a laboratory cleaning agent.
-
Dispose of all cleaning materials (wipes, etc.) as solid hazardous waste.
Step 4: Temporary Storage
-
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Ensure that incompatible waste types are segregated to prevent any potential chemical reactions.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Do not attempt to dispose of this waste through standard municipal trash or sewer systems.
Disposal Workflow Diagram
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
